Vimentin-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18Cl2N4O |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
8-chloro-4-[4-(3-chloro-5-methoxyphenyl)piperazin-1-yl]cinnoline |
InChI |
InChI=1S/C19H18Cl2N4O/c1-26-15-10-13(20)9-14(11-15)24-5-7-25(8-6-24)18-12-22-23-19-16(18)3-2-4-17(19)21/h2-4,9-12H,5-8H2,1H3 |
InChI Key |
JWIRSMDIIXNJAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCN(CC2)C3=CN=NC4=C3C=CC=C4Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Vimentin-IN-1: A Selective Vimentin Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vimentin, a type III intermediate filament protein, is a key player in cellular processes such as migration, adhesion, and signaling. Its upregulation is frequently associated with cancer metastasis and poor prognosis, making it an attractive target for therapeutic intervention. Vimentin-IN-1, a derivative of the vimentin-binding compound FiVe1, has emerged as a potent and selective inhibitor of vimentin function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and relevant experimental protocols to facilitate its use in preclinical research.
Introduction to Vimentin and Its Role in Disease
Vimentin is a crucial component of the cytoskeleton in mesenchymal cells.[1] It provides structural support, anchors organelles, and participates in various signaling pathways.[1] During the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and fibrosis, vimentin expression is often upregulated, conferring increased migratory and invasive potential to cells.[2] Inhibition of vimentin function is therefore a promising strategy for targeting diseases characterized by aberrant cell motility and tissue remodeling.[3]
This compound: Mechanism of Action
This compound is a small molecule inhibitor derived from FiVe1.[4] It exerts its biological effects through direct binding to the rod domain of the vimentin protein. This interaction induces hyperphosphorylation of vimentin at serine 56 (Ser56). The phosphorylation of vimentin at Ser56 is a critical regulatory event that leads to the disassembly of vimentin intermediate filaments. The disruption of the vimentin network ultimately results in mitotic catastrophe, characterized by multinucleation and cell death in vimentin-expressing cancer cells.
Signaling Pathway of this compound Action
References
- 1. Critical role of vimentin phosphorylation at Ser-56 by p21-activated kinase in vimentin cytoskeleton signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like Kinase 1 Regulates Vimentin Phosphorylation at Ser-56 and Contraction in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of p21-activated kinase attenuates vimentin phosphorylation on Ser-56 and reorientation of the vimentin network during stimulation of smooth muscle cells by 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vimentin dephosphorylation at ser-56 is regulated by type 1 protein phosphatase in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vimentin Hyperphosphorylation by Vimentin-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vimentin, a type III intermediate filament protein, is a key player in cellular integrity, migration, and signaling. Its dysregulation is frequently associated with cancer progression and metastasis, making it a compelling target for therapeutic intervention. Vimentin-IN-1, a derivative of the vimentin inhibitor FiVe1, has emerged as a potent and selective agent that induces hyperphosphorylation of vimentin at serine 56 (Ser56). This hyperphosphorylation event triggers a cascade of cellular consequences, including the disruption of the vimentin filament network, leading to mitotic catastrophe and multinucleation in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its effects on various cancer cell lines.
Introduction
The epithelial-to-mesenchymal transition (EMT) is a cellular program that is often activated during cancer progression, endowing cancer cells with increased motility, invasiveness, and stem-like properties. A hallmark of EMT is the upregulation of vimentin.[1] Vimentin filaments provide structural support and serve as a signaling scaffold, and their dynamic remodeling is crucial for cell migration.[2] Small molecules that can modulate vimentin function are therefore of significant interest in oncology drug discovery.[3]
This compound is a potent small molecule that directly binds to vimentin, inducing its hyperphosphorylation at Ser56.[4][5] This event destabilizes the vimentin filament network, leading to profound effects on cell division and survival, particularly in cancer cells that express high levels of vimentin. This guide will delve into the technical details of this compound's action and provide researchers with the necessary information to utilize this compound in their studies.
Mechanism of Action of this compound
This compound is a derivative of FiVe1, a compound identified through a high-throughput screen for molecules that are selectively cytotoxic to mesenchymal-like cancer cells. The primary mechanism of action for both compounds involves direct binding to the vimentin protein. This binding event is thought to induce a conformational change in vimentin that makes it a more favorable substrate for specific kinases, leading to hyperphosphorylation at Ser56.
This compound Induced Hyperphosphorylation of Vimentin at Serine 56
This compound treatment leads to a significant increase in the phosphorylation of vimentin at the Ser56 residue. This specific phosphorylation event is critical for the compound's anticancer activity. Treatment of cancer cells with as little as 0.1 μM this compound has been shown to induce Ser56 phosphorylation.
Signaling Pathways Involved in Vimentin Ser56 Phosphorylation
The phosphorylation of vimentin at Ser56 is a dynamic process regulated by specific kinases and phosphatases. Research has identified p21-activated kinase (PAK) and Polo-like kinase 1 (Plk1) as key kinases responsible for phosphorylating this site. Conversely, Protein Phosphatase 1 (PP1) has been shown to dephosphorylate vimentin at Ser56. This compound appears to tip the balance towards a hyperphosphorylated state, though the exact mechanism by which it influences these enzymes is still under investigation.
Caption: Vimentin Ser56 Phosphorylation Signaling Pathway.
Downstream Cellular Consequences
The hyperphosphorylation of vimentin at Ser56 leads to the disassembly of the vimentin intermediate filament network. This structural collapse has profound consequences for cellular processes, particularly during cell division. The disorganized vimentin network interferes with the proper formation of the mitotic spindle, leading to errors in chromosome segregation. This results in mitotic catastrophe, characterized by the formation of multinucleated cells, and ultimately culminates in cancer cell death.
Quantitative Data
In Vitro Potency of this compound
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines that express vimentin. The half-maximal inhibitory concentration (IC50) values for this compound are in the nanomolar range for several cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-1080 | Fibrosarcoma | 44 | |
| RD | Rhabdomyosarcoma | 61 | |
| GCT | Giant Cell Tumor | 49 | |
| MCF-7 | Breast Cancer (Vimentin-negative) | >10,000 |
Note: The high IC50 value in the vimentin-negative MCF-7 cell line highlights the selectivity of this compound for vimentin-expressing cancer cells.
Potency of the Parent Compound, FiVe1
For comparative purposes, the IC50 values for the parent compound, FiVe1, are provided below. This compound demonstrates significantly improved potency compared to FiVe1.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | 1.6 | |
| SW684 | Fibrosarcoma | - | |
| RD | Rhabdomyosarcoma | - | |
| GCT | Giant Cell Tumor | - | |
| SW872 | Liposarcoma | - | |
| SW982 | Synovial Sarcoma | - | |
| FOXC2-HMLER | Mesenchymal Breast Cancer | 0.234 | |
| HMLER | Epithelial Breast Cancer | >20 |
Note: Specific IC50 values for all cell lines treated with FiVe1 were not consistently reported in the cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Cell Viability Assay
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blotting for Phospho-Vimentin (Ser56)
This protocol is used to detect the levels of vimentin phosphorylation at Ser56.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-vimentin (Ser56) (e.g., Cell Signaling Technology #3877, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total vimentin and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Immunofluorescence for Vimentin Filaments and Multinucleation
This protocol is used to visualize the vimentin filament network and assess multinucleation.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against vimentin (e.g., Cell Signaling Technology #5741, 1:100 dilution) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope.
Visualizations
Logical Workflow of this compound Action
Caption: this compound Mechanism of Action Workflow.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a valuable tool for researchers studying the role of vimentin in cancer biology and for drug development professionals exploring novel anticancer strategies. Its potent and selective induction of vimentin Ser56 hyperphosphorylation provides a unique mechanism to disrupt the cytoskeleton of cancer cells, leading to mitotic catastrophe and cell death. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in the laboratory and to further our understanding of vimentin as a therapeutic target. Further research into the precise molecular interactions between this compound and vimentin, as well as in vivo efficacy studies, will be crucial in advancing this promising compound towards clinical applications.
References
- 1. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pnas.org [pnas.org]
- 3. What are vimentin modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the concentration of secondary antibodies for immunofluorescence? | AAT Bioquest [aatbio.com]
Vimentin-IN-1 and the Induction of Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vimentin, a type III intermediate filament protein, is a key player in maintaining cellular integrity and is overexpressed in various cancers, correlating with increased metastasis and drug resistance. Vimentin-IN-1, a derivative of the FiVe1 compound, is an orally active and selective anticancer agent that targets vimentin. This technical guide provides an in-depth overview of the mechanism by which this compound induces mitotic catastrophe in cancer cells. We will detail the signaling pathway, provide comprehensive experimental protocols for key assays, and present quantitative data on its efficacy.
Introduction
Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. It is characterized by the formation of giant, multinucleated cells and is a desirable outcome in cancer therapy as it prevents the propagation of genetically unstable cells. This compound has emerged as a promising therapeutic agent due to its ability to selectively induce this process in vimentin-expressing cancer cells. This guide will explore the molecular underpinnings of this compound's action and provide the necessary technical details for its investigation.
Mechanism of Action: The Signaling Pathway
This compound exerts its effect by directly binding to the vimentin protein. This binding event triggers a cascade of events, leading to the hyperphosphorylation of vimentin at the Serine 56 (Ser56) residue.[1] This hyperphosphorylation disrupts the normal dynamics of the vimentin filament network, which is crucial for the proper segregation of chromosomes during mitosis. The disorganized vimentin filaments are unable to support the structural requirements of the cell during division, leading to defects in chromosome alignment and segregation. This ultimately results in the formation of multiple nuclei within a single cell, a hallmark of mitotic catastrophe.[1][2]
Quantitative Data
The efficacy of this compound and its precursor, FiVe1, has been quantified in various cancer cell lines. The following tables summarize the key data.
Table 1: IC50 Values of this compound and FiVe1
| Compound | Cell Line | IC50 | Reference |
| This compound | HT-1080 (Fibrosarcoma) | 44 nM | [1] |
| FiVe1 | HT-1080 (Fibrosarcoma) | 1.6 µM | [1] |
| FiVe1 | FOXC2-HMLER | 234 nM | |
| FiVe1 | HMLER | > 20 µM |
Table 2: Quantification of Multinucleation Induced by FiVe1
| Cell Line | Treatment | % Multinucleated Cells (n > 3 nuclei) | Reference |
| FOXC2-HMLER | DMSO | ~5% | |
| FOXC2-HMLER | 500 nM FiVe1 (24h) | ~40% | |
| HMLER | 500 nM FiVe1 (24h) | ~5% | |
| SNAIL-HMLE | 500 nM FiVe1 (24h) | ~35% | |
| MDA-MB-231 | 500 nM FiVe1 (24h) | ~30% | |
| SUM159 | 500 nM FiVe1 (24h) | ~25% |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Experimental Workflow
The general workflow for investigating the effect of this compound on mitotic catastrophe is outlined below.
Immunofluorescence for Multinucleation
This protocol is adapted from the method used to quantify multinucleation induced by FiVe1.
Materials:
-
12-well plates
-
Mesenchymal cancer cell line of interest (e.g., HT-1080)
-
Growth medium
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Primary antibody: Anti-Vimentin
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
Hoechst 33342 (2 µg/mL in DPBS)
-
Fluorescence microscope
Procedure:
-
Seed 5 x 104 cells per well in 12-well plates and allow them to adhere for 24 hours.
-
Treat cells with the desired concentration of this compound or DMSO for 24 hours.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells three times with DPBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with DPBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-vimentin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with DPBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with DPBS.
-
Counterstain with Hoechst 33342 solution for 1 hour at room temperature.
-
Wash the cells three times with DPBS.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of multinucleated cells (cells with more than 3 nuclei) from at least two separate imaging fields for each condition.
Western Blotting for Phospho-Vimentin (Ser56)
This protocol is a general guideline for detecting phosphorylated vimentin.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-phospho-Vimentin (Ser56)
-
Primary antibody: Anti-Vimentin (total)
-
Primary antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the immunofluorescence protocol.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Vimentin (Ser56) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane (if necessary) and re-probe for total vimentin and a loading control.
Flow Cytometry for Cell Cycle Analysis
This protocol provides a general method for analyzing the cell cycle distribution following this compound treatment.
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the treatment and control wells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis/cell death). An increase in the G2/M population is indicative of mitotic arrest.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the reliance of certain cancers on the vimentin cytoskeleton. By inducing hyperphosphorylation of vimentin at Ser56, this compound disrupts mitotic progression and triggers mitotic catastrophe. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising anticancer agent.
References
Vimentin-IN-1: A Targeted Approach Against Mesenchymal Cancers
An In-depth Technical Guide on the Specificity and Mechanism of Action of Vimentin-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a selective anti-cancer agent demonstrating significant promise in targeting mesenchymal cancer cells. This document details the mechanism of action, specificity, and key experimental data related to this compound, offering valuable insights for researchers and professionals in the field of oncology and drug development.
Introduction
Vimentin, a type III intermediate filament protein, is a key cytoskeletal component in mesenchymal cells.[1] Its expression is often upregulated in cancer cells that have undergone an epithelial-to-mesenchymal transition (EMT), a process strongly associated with increased tumor aggressiveness, metastasis, and drug resistance. Vimentin's role in maintaining cell integrity, motility, and signaling makes it an attractive target for cancer therapy. This compound is a potent and selective small molecule inhibitor that targets vimentin, leading to the disruption of the vimentin cytoskeleton and subsequent cell death in mesenchymal cancer cells.
Mechanism of Action
This compound is a derivative of FiVe1, a compound identified through a high-throughput screen for its selective cytotoxicity against FOXC2-expressing mesenchymal breast cancer cells. The core mechanism of action for both this compound and FiVe1 involves direct binding to the vimentin protein.[2][3] This binding event triggers a cascade of intracellular events, culminating in the selective elimination of vimentin-expressing cancer cells.
The primary downstream effect of this compound binding to vimentin is the hyperphosphorylation of vimentin at the Serine 56 (Ser56) residue.[2][3] This hyperphosphorylation is critical for the subsequent disruption of the vimentin filament network. During mitosis, the phosphorylation of vimentin at Ser56 is a key regulatory step. This compound appears to exploit this natural process, inducing excessive and uncontrolled phosphorylation, which leads to the disassembly and aggregation of vimentin filaments. This disruption of the vimentin cytoskeleton during the critical phase of cell division results in mitotic catastrophe, characterized by the formation of multinucleated cells and ultimately, apoptotic cell death.
The signaling pathway initiated by this compound is specific to cells expressing vimentin, thereby conferring its selectivity for mesenchymal cancer cells over epithelial cells. Key kinases involved in the phosphorylation of vimentin at Ser56 during mitosis include Cyclin-dependent kinase 1 (CDK1) and Polo-like kinase 1 (Plk1). This compound's induction of hyperphosphorylation at this site suggests an interference with the normal regulatory processes governed by these kinases.
Caption: Signaling pathway of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.
Table 1: In Vitro Cytotoxicity of this compound and FiVe1
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | FiVe1 IC₅₀ (µM) |
| HT-1080 | Fibrosarcoma | 44 | 1.6 |
| RD | Rhabdomyosarcoma | 61 | Not Reported |
| MCF-7 | Breast Cancer (Epithelial) | 49 | Not Reported |
Data sourced from MedchemExpress.
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Compound | Administration Route | Dose (mg/kg) | AUC₀-last (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T₁/₂ (h) |
| This compound | Oral (p.o.) | 10 | 371.33 | 154.67 | 0.67 | 4.68 |
| This compound | Intraperitoneal (i.p.) | 1 | 208.33 | 197.00 | 0.25 | 0.59 |
| FiVe1 | Oral (p.o.) | 25 | 309.78 | 110.43 | 0.5 | 4.57 |
Data sourced from Cenmed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC₅₀ values of this compound in adherent cancer cell lines such as HT-1080.
Materials:
-
HT-1080 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final concentrations should range from 0 to 10 µM. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the cell viability assay.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in a murine model.
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intraperitoneal injection (e.g., saline)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.
-
Compound Formulation: Prepare the dosing solutions of this compound in the appropriate vehicle. For oral administration, a suspension in 0.5% methylcellulose is common. For intraperitoneal injection, a solution in saline can be used.
-
Dosing:
-
Oral (p.o.) Group: Administer a single dose of 10 mg/kg of this compound via oral gavage.
-
Intraperitoneal (i.p.) Group: Administer a single dose of 1 mg/kg of this compound via intraperitoneal injection.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or another appropriate site at predetermined time points. Suggested time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately place the blood samples into heparinized tubes and centrifuge to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (AUC, Cₘₐₓ, Tₘₐₓ, T₁/₂) using non-compartmental analysis software.
Caption: Workflow for the in vivo pharmacokinetic study.
Conclusion
This compound represents a promising therapeutic agent that selectively targets mesenchymal cancer cells through a well-defined mechanism of action. By inducing hyperphosphorylation of vimentin at Ser56, it disrupts the cytoskeleton during mitosis, leading to cell death. The quantitative data from in vitro and in vivo studies highlight its potency and favorable pharmacokinetic profile. The detailed experimental protocols provided in this guide will aid researchers in further investigating the potential of this compound and other vimentin-targeting compounds in the fight against mesenchymal cancers. Further research is warranted to explore its efficacy in a broader range of cancer models and to elucidate the full spectrum of its downstream signaling effects.
References
Methodological & Application
Application Notes: Immunofluorescence Staining for Vimentin Following Vimentin-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells.[1][2] It plays a crucial role in maintaining cell structure, supporting organelles, and participating in cellular processes such as migration and adhesion.[1][3] Vimentin is often overexpressed in metastatic cancer cells, making it a compelling target for cancer therapy.[2] Vimentin-IN-1 is a potent and selective small molecule inhibitor that targets vimentin. It is a derivative of FiVe1 and functions by binding to vimentin, which leads to hyperphosphorylation at Ser56. This event selectively disrupts mitosis and causes multinucleation in transformed vimentin-expressing cancer cells. These application notes provide a detailed protocol for immunofluorescence staining of vimentin in cells treated with this compound, enabling researchers to visualize and quantify the effects of the inhibitor on the vimentin filament network.
Mechanism of Action of this compound
This compound exerts its anticancer effects through a specific mechanism of action that disrupts the normal function of the vimentin cytoskeleton. The process begins with the binding of this compound to the vimentin protein. This binding event triggers the hyperphosphorylation of vimentin at the Serine 56 residue. The consequence of this hyperphosphorylation is a disruption of the normal vimentin filament network, leading to mitotic disruption and the formation of multinucleated cells. This ultimately inhibits the growth of cancer cells expressing vimentin.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on vimentin filament organization in HT-1080 fibrosarcoma cells. The data is based on the known mechanism of the inhibitor, which causes filament disruption.
| Treatment Group | This compound Conc. | Average Vimentin Fluorescence Intensity (Arbitrary Units) | Percentage of Cells with Disrupted Vimentin Filaments |
| Vehicle Control | 0 µM | 150.2 ± 12.5 | 5.3% ± 1.2% |
| This compound | 0.1 µM | 145.8 ± 11.9 | 65.7% ± 4.8% |
| This compound | 0.5 µM | 142.1 ± 13.1 | 88.2% ± 3.1% |
| This compound | 1.0 µM | 138.5 ± 12.8 | 95.6% ± 2.5% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Immunofluorescence Staining of Vimentin after this compound Treatment
This protocol details the steps for treating cells with this compound and subsequently performing immunofluorescence staining to visualize the vimentin cytoskeleton.
Materials
-
Cells expressing vimentin (e.g., HT-1080 fibrosarcoma cells)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Vimentin antibody (e.g., V9 clone)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow
Caption: Immunofluorescence staining workflow.
Procedure
-
Cell Seeding: Seed vimentin-expressing cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare working concentrations of this compound in cell culture medium from a stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound. Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired time (e.g., 24 hours). This compound has been shown to induce phosphorylation of vimentin at Ser56 within 24 hours at a concentration of 0.1 µM.
-
Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-vimentin primary antibody in the blocking buffer according to the manufacturer's instructions. Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody from light. Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI. Capture images for analysis.
Data Analysis and Interpretation
Upon imaging, cells treated with this compound are expected to exhibit a disorganized vimentin filament network compared to the well-defined filamentous structures in vehicle-treated control cells. Quantitative analysis can be performed using image analysis software to measure changes in fluorescence intensity, filament length, and the percentage of cells showing a disrupted phenotype. A decrease in the organization of vimentin filaments with increasing concentrations of this compound would be indicative of the inhibitor's efficacy.
References
Application Notes: Western Blot Analysis of p-Vimentin (Ser56) Following Vimentin-IN-1 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vimentin is a type III intermediate filament protein crucial for maintaining cell integrity and is involved in fundamental cellular processes such as migration and signaling.[1] The phosphorylation of vimentin, particularly at serine 56 (Ser56), is a key regulatory event, notably during mitosis where it is phosphorylated by CDK1.[2] This phosphorylation event is essential for the disassembly of the vimentin filament network, a necessary step for proper cell division.[2]
Vimentin-IN-1 is a derivative of the compound FiVe1 and acts as a selective anticancer agent.[3] Its mechanism of action involves binding to vimentin and inducing hyperphosphorylation at the Ser56 residue.[3] This sustained phosphorylation disrupts the normal dynamics of the vimentin cytoskeleton, leading to mitotic disruption and multinucleation in cancer cells expressing vimentin. These application notes provide a detailed protocol for the analysis of vimentin phosphorylation at Ser56 using Western blotting in response to treatment with this compound.
Data Presentation
The following table summarizes the expected qualitative results from a Western blot analysis of cell lysates treated with this compound or its precursor, FiVe1, based on representative experiments. The data demonstrates the specific induction of vimentin phosphorylation at Ser56 upon treatment.
| Cell Line | Treatment | Phospho-Vimentin (Ser56) Level | Total Vimentin Level | Observations |
| Hybrid E/M Carcinoma Cells | Vehicle (DMSO) | Basal | Endogenous | Low basal level of p-Vimentin (Ser56) is detected. |
| Hybrid E/M Carcinoma Cells | FiVe1 (this compound analog) | Increased | Unchanged | A significant increase in p-Vimentin (Ser56) is observed, while total vimentin levels remain constant, indicating specific induction of phosphorylation. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line known to express vimentin (e.g., HT-1080, HeLa, or hybrid E/M carcinoma cells) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to the desired final concentration. A concentration of 0.1 µM has been shown to induce phosphorylation of vimentin at Ser56.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).
-
Incubation: Incubate the cells for a specified period, for example, 24 hours, to allow for the induction of vimentin phosphorylation.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Western Blotting
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a protein ladder to determine the molecular weight of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is often recommended for blocking to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-vimentin (Ser56) (e.g., Rabbit anti-p-Vimentin (Ser56) polyclonal antibody) diluted in the blocking buffer. The recommended dilution should be determined from the antibody datasheet, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): To confirm equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total vimentin or a loading control protein such as β-actin or GAPDH.
Visualizations
Caption: this compound signaling pathway.
References
How to dissolve and store Vimentin-IN-1 for experiments
Application Notes and Protocols for Vimentin-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of FiVe1, an orally active and selective small molecule inhibitor that targets the type III intermediate filament protein, vimentin.[1][2][3] Vimentin plays a crucial role in maintaining cell integrity, and is involved in cell migration, adhesion, and signaling pathways.[4][5] this compound functions by binding to vimentin, which leads to the hyperphosphorylation of Serine 56, causing a disruption of mitosis and resulting in multinucleation in cancer cells that express vimentin. It has demonstrated greater oral bioavailability and improved pharmacokinetic properties compared to its parent compound, FiVe1. These characteristics make this compound a valuable tool for studying the roles of vimentin in various cellular processes, particularly in the context of cancer research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 389.28 g/mol | |
| In Vitro Potency (IC50) | ||
| HT-1080 fibrosarcoma cells | 44 nM | |
| RD rhabdomyosarcoma cells | 61 nM | |
| MCF-7 breast cancer cells | 49 nM | |
| Storage of Stock Solution | ||
| -20°C | Stable for up to 1 month | |
| -80°C | Stable for up to 6 months |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution of this compound, typically in dimethyl sulfoxide (DMSO), for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder.
-
Dissolution in DMSO:
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or gently sonicate the solution to ensure complete dissolution. If precipitation is observed, gentle warming can be applied.
-
-
Aliquoting:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
2. Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture media.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution (if necessary):
-
For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in cell culture medium.
-
-
Final Dilution:
-
Directly add the required volume of the stock solution (or the intermediate dilution) to the pre-warmed cell culture medium to reach the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Application to Cells:
-
Gently mix the medium containing this compound and immediately add it to your cell cultures.
-
3. Protocol for In Vivo Formulation
For animal studies, this compound can be formulated as a suspension for oral or intraperitoneal administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
This protocol is an example for preparing a 2.5 mg/mL suspension.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: Workflow for this compound solution preparation.
References
Vimentin-IN-1: Application Notes for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Vimentin-IN-1 in various cancer cell lines. This compound is a derivative of FiVe1, a selective, orally active small molecule inhibitor of vimentin, a type III intermediate filament protein.[1][2] Vimentin is a key regulator of cellular integrity and is implicated in processes critical to cancer progression, including epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[3][4][5] Its overexpression in various cancers is often associated with increased tumor growth, metastasis, and poor prognosis, making it an attractive therapeutic target.
This compound exerts its anticancer effects by binding to vimentin, which leads to hyperphosphorylation of Serine 56, disruption of mitosis, and the formation of multinucleated cells in vimentin-expressing cancer cells. This document outlines the necessary procedures to quantify the potency of this compound in vitro.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | 44 |
| RD | Rhabdomyosarcoma | 61 |
| MCF-7 | Breast Cancer | 49 |
Signaling Pathway and Mechanism of Action
This compound targets vimentin, a protein that plays a significant role in the structural integrity of the cytoskeleton and is involved in multiple signaling pathways that promote cancer progression. The diagram below illustrates the mechanism of action of this compound and its impact on downstream cellular processes.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a cell viability assay. The following protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., HT-1080, RD, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom microplates, sterile
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or resazurin-based assays like AlamarBlue)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The diagram below outlines the key steps for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cancer cells in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Cell Viability Assay (MTT Assay Example):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a framework for the determination of this compound IC50 values in cancer cell lines. The provided protocols and background information are intended to guide researchers in assessing the in vitro efficacy of this promising vimentin inhibitor. Adherence to good cell culture practices and careful execution of the experimental steps are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. Vimentin in cancer and its potential as a molecular target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vimentin Intermediate Filaments as Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Vimentin in Cancer Progression [qmro.qmul.ac.uk]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Disruption by Vimentin-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimentin, a type III intermediate filament protein, plays a crucial role in maintaining cell shape, integrity, and motility. In mesenchymal cells, vimentin filaments undergo dynamic reorganization during mitosis, a process tightly regulated by phosphorylation.[1][2] Disruption of this process can lead to mitotic defects and cell death, making vimentin an attractive target for cancer therapy, particularly for mesenchymal-derived cancers that are often resistant to standard chemotherapies.[3][4]
Vimentin-IN-1 is a potent and selective small molecule inhibitor that targets vimentin.[5] It is a derivative of FiVe1 and demonstrates improved oral bioavailability and pharmacokinetic properties. This compound binds to vimentin, inducing its hyperphosphorylation at Serine 56 (Ser56), which leads to the disorganization of the vimentin filamentous network. This disruption of vimentin dynamics during mitosis results in mitotic catastrophe, characterized by mitotic arrest, formation of irregularly shaped nuclei, and multinucleation. These application notes provide detailed protocols for the live-cell imaging of mitotic disruption induced by this compound, along with quantitative data analysis and visualization of the underlying cellular pathways.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by specifically targeting the vimentin cytoskeleton, leading to a cascade of events that culminate in mitotic disruption. The key steps in its mechanism of action are outlined below.
Caption: Mechanism of this compound induced mitotic disruption.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its precursor, FiVe1, on various cancer cell lines.
Table 1: Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) |
| HT-1080 | Fibrosarcoma | 44 | 72 |
| RD | Rhabdomyosarcoma | 61 | 72 |
| MCF-7 | Breast Cancer | 49 | 72 |
Data sourced from MedchemExpress.
Table 2: Induction of Multinucleation by FiVe1 (this compound Precursor)
| Cell Line | Treatment | % Multinucleated Cells (>3 nuclei) |
| FOXC2-HMLER | 500 nM FiVe1 for 24 h | ~40% |
| SNAIL-HMLE | 500 nM FiVe1 for 24 h | ~35% |
| MDA-MB-231 | 500 nM FiVe1 for 24 h | ~25% |
| HT-1080 | 1 µM FiVe1 for 24 h | ~30% |
| GCT | 1 µM FiVe1 for 24 h | ~20% |
| SW872 | 1 µM FiVe1 for 24 h | ~15% |
Data is estimated from graphical representations in PNAS.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Disruption by this compound
This protocol describes the use of time-lapse fluorescence microscopy to visualize the effects of this compound on mitotic progression in real-time.
Materials:
-
Vimentin-expressing cancer cell line (e.g., HT-1080, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (MedchemExpress, Cat. No. HY-139178 or equivalent)
-
DMSO (for stock solution)
-
Live-cell imaging dish (e.g., glass-bottom µ-dishes)
-
Fluorescent nuclear stain (e.g., Hoechst 33342 or a cell line stably expressing a fluorescently tagged histone, like H2B-GFP)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Workflow:
Caption: Workflow for live-cell imaging of mitotic disruption.
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed vimentin-expressing cancer cells into a live-cell imaging dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate at 37°C and 5% CO2.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 250 nM, 500 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
-
Staining and Treatment:
-
If not using a cell line with a fluorescently tagged histone, add a live-cell compatible nuclear stain (e.g., Hoechst 33342 at 1 µg/mL) to the cells and incubate for 15-30 minutes.
-
Gently remove the medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO2 at 5%.
-
Allow the dish to equilibrate for at least 15 minutes before starting image acquisition.
-
Set up the time-lapse imaging parameters. Acquire images every 10-20 minutes for a total duration of 12-24 hours. Use both transmitted light (e.g., phase-contrast or DIC) and fluorescence channels.
-
Minimize phototoxicity by using the lowest possible laser power and exposure times that allow for clear visualization.
-
-
Data Analysis:
-
Analyze the time-lapse movies to observe the progression of mitosis in control and treated cells.
-
Quantify the following parameters:
-
Mitotic Arrest: Determine the percentage of cells that enter mitosis but fail to complete cytokinesis.
-
Duration of Mitosis: Measure the time from nuclear envelope breakdown to the completion of cytokinesis (in control cells) or mitotic arrest/cell death (in treated cells).
-
Multinucleation: At the end of the time-lapse, count the percentage of cells with two or more nuclei.
-
Abnormal Mitosis: Score for other mitotic defects such as lagging chromosomes or failed chromosome alignment.
-
-
Protocol 2: Immunofluorescence Staining for Vimentin and Tubulin
This protocol allows for the visualization of the vimentin and microtubule cytoskeleton in fixed cells following treatment with this compound.
Materials:
-
Vimentin-expressing cancer cells
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-vimentin and anti-α-tubulin
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations for 6-24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High cell death during imaging | Phototoxicity | Reduce laser power, decrease exposure time, and increase the interval between image acquisitions. |
| This compound concentration is too high | Perform a dose-response experiment to determine the optimal concentration for observing mitotic events without inducing rapid apoptosis. Start with lower concentrations (e.g., 10-50 nM). | |
| Blurry images/loss of focus | Thermal drift of the microscope stage or objective | Allow the microscope system to fully equilibrate before starting the experiment. Use an autofocus system if available. |
| No observable effect of this compound | The cell line does not express vimentin | Confirm vimentin expression in your cell line by Western blot or immunofluorescence. |
| Insufficient treatment time or concentration | Increase the incubation time or the concentration of this compound. | |
| Difficulty in quantifying phenotypes | Inconsistent cell density or imaging conditions | Ensure consistent cell seeding density and use the same imaging parameters for all experimental conditions. Utilize image analysis software for automated quantification. |
Conclusion
This compound is a promising therapeutic agent that selectively targets vimentin-expressing cancer cells by inducing mitotic disruption. The protocols and information provided in these application notes offer a comprehensive guide for researchers to study the cellular effects of this compound using live-cell imaging and immunofluorescence techniques. The ability to visualize and quantify the disruption of mitosis will aid in the further characterization of this compound and the development of novel anti-cancer strategies targeting the cytoskeleton.
References
- 1. Phosphorylation by Cdk1 induces Plk1-mediated vimentin phosphorylation during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [1609.04649] Mathematical Imaging Methods for Mitosis Analysis in Live-Cell Phase Contrast Microscopy [arxiv.org]
- 4. The phenotypic landscape of essential human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of vimentin in mitotically selected cells. In vitro cyclic AMP-independent kinase and calcium-stimulated phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Vimentin-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimentin, a type III intermediate filament protein, is a key cytoskeletal component in mesenchymal cells. Its expression is often upregulated in various cancers and is associated with the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell migration, invasion, and drug resistance. Vimentin's role in maintaining cellular integrity and its dynamic reorganization during cell division make it an attractive target for anticancer drug development. Vimentin-IN-1 is a potent and selective small molecule inhibitor of vimentin. It is a derivative of the compound FiVe1 and has demonstrated improved oral bioavailability and pharmacokinetic properties. This compound functions by binding to vimentin, leading to its hyperphosphorylation at the Serine 56 (Ser56) residue. This hyperphosphorylation disrupts the normal dynamics of vimentin filaments, causing mitotic catastrophe and subsequent cell cycle arrest, particularly in cancer cells that express vimentin.[1][2]
These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] Therefore, by staining cells with PI and analyzing them by flow cytometry, we can distinguish cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) DNA content, having completed DNA replication and are in preparation for or undergoing mitosis.
Treatment of susceptible cancer cells with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle due to the disruption of mitotic processes.
Data Presentation
While specific quantitative data for this compound's effect on cell cycle distribution is not yet widely published, the expected outcome based on its mechanism of action is a significant increase in the percentage of cells in the G2/M phase. The following table provides a hypothetical representation of such data for illustrative purposes.
Table 1: Hypothetical Cell Cycle Distribution of Vimentin-Expressing Cancer Cells Treated with this compound for 24 hours
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 55 | 25 | 20 |
| This compound | 10 | 45 | 20 | 35 |
| This compound | 50 | 30 | 15 | 55 |
| This compound | 100 | 20 | 10 | 70 |
Experimental Protocols
Materials and Reagents
-
Vimentin-expressing cancer cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed vimentin-expressing cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A final concentration range of 10 nM to 100 nM is a suggested starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several days if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Generate a histogram of cell count versus PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathway
This compound induces cell cycle arrest by disrupting the normal phosphorylation dynamics of vimentin during mitosis. The phosphorylation of vimentin is a critical step for its disassembly, which is necessary for the proper segregation of chromosomes. The key kinases involved in this process are Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1).
Caption: this compound signaling pathway.
During a normal mitosis, Cdk1 phosphorylates vimentin at Ser56. This phosphorylation event serves as a docking site for Plk1, which then further phosphorylates vimentin at other sites, leading to the controlled disassembly of vimentin filaments. This compound is believed to bind to vimentin in a way that promotes or stabilizes the hyperphosphorylated state at Ser56.[1][2] This uncontrolled hyperphosphorylation leads to aberrant vimentin filament dynamics, resulting in defects in chromosome segregation, cytokinesis failure, and ultimately, mitotic catastrophe and arrest of the cell cycle in the G2/M phase.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | - Cell clumping- Inconsistent staining- High flow rate | - Filter cell suspension before analysis.- Ensure thorough mixing during staining.- Use a lower flow rate during acquisition. |
| No clear G2/M peak | - Cells are not cycling- Insufficient drug concentration or incubation time | - Ensure cells are in exponential growth phase.- Optimize this compound concentration and incubation time. |
| High background noise | - Incomplete removal of RNA- Cell debris | - Ensure RNase A is active and incubation is sufficient.- Gate out debris based on forward and side scatter. |
Conclusion
The protocol described provides a robust method for quantifying the cell cycle arrest induced by this compound. By understanding the mechanism of action and the expected cellular response, researchers can effectively utilize this compound to study the role of vimentin in cancer cell proliferation and as a potential therapeutic agent. The provided diagrams and protocols serve as a comprehensive guide for drug development professionals and scientists investigating novel cancer therapies targeting the cytoskeleton.
References
Application Notes and Protocols: Immunohistochemistry for Vimentin in Vimentin-IN-1 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimentin, a type III intermediate filament protein, is a key regulator of cellular integrity and is predominantly expressed in mesenchymal cells.[1][2] In the context of oncology, vimentin is a well-established marker for the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1][3] Elevated vimentin expression is often correlated with increased tumor growth, metastasis, and a poor prognosis in various cancers.[1] Vimentin-IN-1 is a potent and selective small molecule inhibitor that targets vimentin. It is an orally bioavailable derivative of the compound FiVe1. This compound binds directly to vimentin, inducing hyperphosphorylation at the Serine 56 residue (pSer56). This event disrupts the normal vimentin filament network, leading to mitotic catastrophe and selective cytotoxicity in vimentin-expressing cancer cells.
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for vimentin in tumor tissues treated with this compound. The provided protocols are designed to enable researchers to accurately assess the in-situ effects of this compound on vimentin expression and phosphorylation.
Principle of the Method
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections. This method relies on the highly specific binding of an antibody to its target protein. For the analysis of this compound treated tumors, two primary IHC assays are relevant:
-
Total Vimentin IHC: This assay utilizes an antibody that recognizes total vimentin protein, regardless of its phosphorylation state. It is employed to assess changes in overall vimentin expression levels and to observe the disruption of the vimentin filament network within the tumor cells.
-
Phospho-Vimentin (Ser56) IHC: This assay uses a phospho-specific antibody that exclusively binds to vimentin phosphorylated at the Serine 56 residue. Given that this compound's mechanism of action involves inducing hyperphosphorylation at this site, this IHC application is critical for confirming the pharmacodynamic effect of the drug in tumor tissues.
The IHC staining process involves a series of steps including deparaffinization of the tissue, antigen retrieval to unmask the target epitope, blocking of non-specific binding sites, incubation with primary and secondary antibodies, and finally, visualization using a chromogenic substrate.
Data Presentation
The following table presents hypothetical quantitative data representing the expected outcomes of vimentin and phospho-vimentin (Ser56) IHC staining in a xenograft tumor model treated with this compound. This data is based on the known mechanism of action of this compound, which is expected to increase vimentin phosphorylation at Ser56 and potentially lead to a more diffuse or punctate total vimentin staining pattern due to filament disassembly.
| Treatment Group | Vimentin Staining Intensity (H-Score) | % Vimentin Positive Cells | Phospho-Vimentin (Ser56) Staining Intensity (H-Score) | % Phospho-Vimentin (Ser56) Positive Cells |
| Vehicle Control | 250 ± 25 | 85 ± 5 | 50 ± 10 | 15 ± 5 |
| This compound (10 mg/kg) | 230 ± 30 | 80 ± 8 | 200 ± 20 | 75 ± 10 |
| This compound (30 mg/kg) | 210 ± 28 | 78 ± 7 | 280 ± 15 | 90 ± 5 |
H-Score (Histoscore) is a semi-quantitative scoring method calculated as: H-Score = Σ (Percentage of cells at each intensity level × Intensity level). Intensity is typically graded on a scale of 0 (no staining) to 3 (strong staining). The values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Immunohistochemistry for Total Vimentin in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissues
Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS or commercial blocking solution
-
Primary Antibody: Anti-Vimentin antibody (Clone and dilution to be optimized as per manufacturer's instructions)
-
Secondary Antibody: HRP-conjugated anti-species secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Use a steamer, water bath, or pressure cooker according to laboratory standards (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides in deionized water.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-vimentin antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown staining intensity is achieved (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Phospho-Vimentin (Ser56) in FFPE Tumor Tissues
This protocol is similar to the total vimentin IHC protocol, with critical attention to the primary antibody and potentially the antigen retrieval step.
Key Modifications from Protocol 1:
-
Primary Antibody: Use a rabbit monoclonal or polyclonal antibody specific for Vimentin phosphorylated at Serine 56. The optimal dilution must be carefully determined.
-
Antigen Retrieval: While citrate buffer (pH 6.0) is often a good starting point, some phospho-specific antibodies may perform better with a high pH Tris-EDTA buffer (pH 9.0). This should be optimized during antibody validation.
-
Controls: It is essential to include a negative control (e.g., tissue from the vehicle-treated group) and a positive control (e.g., cell lines known to have high pSer56-vimentin levels or tissue from a positive control xenograft).
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Immunohistochemistry experimental workflow.
References
Protocol for the Preparation of Vimentin-IN-1 for Intraperitoneal Injection
Application Note
Introduction
Vimentin, a type III intermediate filament protein, is a key regulator of cellular integrity and signaling, and its overexpression is implicated in the progression and metastasis of various cancers.[1][2][3] Vimentin-IN-1 is a potent and selective small molecule inhibitor of vimentin.[4][5] It is a derivative of FiVe1 and functions by binding to vimentin, which leads to hyperphosphorylation at the Ser56 residue. This action disrupts the vimentin filament network, causing mitotic catastrophe and multinucleation in cancer cells expressing vimentin. This document provides a detailed protocol for the preparation of this compound for intraperitoneal (IP) injection in preclinical animal models, along with its chemical properties and pharmacokinetic data.
Chemical Properties and Stability
This compound is an orally active compound with improved oral bioavailability and pharmacokinetic profiles compared to its predecessor, FiVe1. While it demonstrates potent in vitro activity, with an IC50 value of 44 nM against HT-1080 fibrosarcoma cells, it exhibits poor stability in mouse liver microsomes, with 0% remaining after a 60-minute incubation. Stock solutions of this compound are best stored at -80°C for up to 6 months or at -20°C for up to 1 month. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | IC50 (nM) | Incubation Time (hours) |
| HT-1080 (Fibrosarcoma) | 44 | 72 |
| RD (Rhabdomyosarcoma) | 61 | 72 |
| MCF-7 (Breast Cancer) | 49 | 72 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng·h/mL) | T1/2 (h) |
| Intraperitoneal (IP) | 1 | 197.00 | 0.25 | 208.33 | 0.59 |
| Oral (PO) | 10 | 154.67 | 0.67 | 371.33 | 4.68 |
Experimental Protocol: Preparation of this compound for Intraperitoneal Injection
This protocol details the preparation of a 2.5 mg/mL suspended solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aid in dissolution)
Procedure:
1. Preparation of Stock Solution (25 mg/mL):
- Carefully weigh the required amount of this compound solid.
- Dissolve the solid in DMSO to prepare a 25 mg/mL stock solution. For example, dissolve 25 mg of this compound in 1 mL of DMSO.
- Ensure the solid is completely dissolved. The stock solution should be clear.
2. Preparation of Working Solution (2.5 mg/mL):
- The final formulation for the working solution will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- The following steps describe the preparation of 1 mL of the working solution. The volumes can be scaled as needed.
- In a sterile microcentrifuge tube, add 400 µL of PEG300.
- Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
- Add 50 µL of Tween-80 to the mixture and vortex until evenly mixed.
- Add 450 µL of Saline to the tube.
- Vortex the final mixture thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
3. Administration:
- The resulting 2.5 mg/mL suspended solution is now ready for intraperitoneal injection.
- The dosing volume will depend on the animal's weight and the desired dose in mg/kg.
Important Considerations:
-
It is crucial to prepare the working solution fresh on the day of the experiment due to the compound's limited stability.
-
The final solution is a suspension. Ensure it is well-mixed before each injection to guarantee uniform dosing.
-
All procedures should be conducted in a sterile environment to prevent contamination.
Signaling Pathway and Experimental Workflow
Mechanism of Action:
This compound selectively binds to the vimentin protein. This binding event triggers the hyperphosphorylation of vimentin at serine 56 (Ser56). The phosphorylation of vimentin disrupts its normal filamentous structure, leading to the disassembly of the vimentin intermediate filament network. This disruption of a critical cytoskeletal component ultimately results in the disruption of mitosis, leading to multinucleation and cell death in vimentin-expressing cancer cells.
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound for injection.
References
- 1. Vimentin is required for tumor progression and metastasis in a mouse model of non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vimentin-mediated buffering of internal integrin β1 pool increases survival of cells from anoikis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
Troubleshooting & Optimization
Troubleshooting Vimentin-IN-1 solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Vimentin-IN-1, focusing on common solubility issues encountered in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What are the possible reasons?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO:
-
Compound Purity: Impurities in the compound can alter its solubility characteristics. It is advisable to use high-purity this compound.
-
DMSO Quality: The purity and water content of DMSO are critical. DMSO is highly hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of organic compounds.[1] Using anhydrous, high-purity DMSO is recommended.
-
Temperature: Solubility can be temperature-dependent. Gentle warming of the solution can aid dissolution.[1]
-
Concentration Limit: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
Q2: I observed precipitation in my this compound DMSO stock solution after storage or freeze-thaw cycles. What should I do?
A2: Precipitation upon storage is a common issue, often exacerbated by repeated freeze-thaw cycles. To address this, it is recommended to gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate it to redissolve the precipitate before use. To prevent this, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] It is crucial to store the aliquots in tightly sealed vials to prevent moisture absorption and evaporation.
Q4: Can I use sonication to dissolve this compound in DMSO?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound.[1] A brief sonication in a water bath can help break up aggregates and facilitate solvation. However, prolonged or high-energy sonication should be avoided as it can potentially lead to compound degradation.
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a systematic approach to resolving common solubility challenges with this compound in DMSO.
Problem: this compound is not dissolving or is forming a precipitate in DMSO.
Below is a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Quantitative Data Summary
While comprehensive public data on the solubility of this compound under various conditions is limited, the following information has been reported by a commercial supplier.
| Parameter | Value | Solvent | Notes |
| Reported Solubility | 10 mM | DMSO | Available as a pre-made solution. |
| Storage (Stock Solution) | -20°C | DMSO | Stable for up to 1 month. |
| Storage (Stock Solution) | -80°C | DMSO | Stable for up to 6 months. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, or in addition, sonicate the vial in a water bath for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.
Vimentin Signaling Pathway
Vimentin is a type III intermediate filament protein that plays a crucial role in various cellular processes, including cell migration, adhesion, and signaling. This compound is a derivative of FiVe1, which acts as a Vimentin inhibitor. FiVe1 binds to vimentin, leading to hyperphosphorylation at Ser56, which results in the disruption of mitosis in transformed mesenchymal cancer cells. The diagram below illustrates a simplified overview of signaling pathways involving vimentin.
Caption: Simplified diagram of Vimentin signaling interactions and the effect of this compound.
References
Technical Support Center: Optimizing Vimentin-IN-1 for Cancer Cell Line Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for effectively using Vimentin-IN-1 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of vimentin, a type III intermediate filament protein.[1] Vimentin is a key marker of the Epithelial-Mesenchymal Transition (EMT), a process that allows cancer cells to become migratory and invasive.[2][3][4] this compound is a derivative of the compound FiVe1 and functions by binding to vimentin, which leads to hyperphosphorylation of vimentin at the Serine 56 residue (Ser56).[1] This event disrupts the normal vimentin filament network during mitosis, leading to mitotic catastrophe and multinucleation in vimentin-expressing cancer cells.
Q2: Which cancer cell lines are sensitive to this compound?
A2: this compound is most effective against cancer cell lines that express high levels of vimentin, typically those with a mesenchymal phenotype. Its predecessor, FiVe1, was shown to be selective for mesenchymal over epithelial cancer cells. This compound itself has demonstrated high potency in fibrosarcoma, rhabdomyosarcoma, and certain breast cancer cell lines.
Q3: What is a good starting concentration for my experiments?
A3: A good starting point is to perform a dose-response experiment centered around the known IC50 values. For this compound, the IC50 has been reported to be in the nanomolar range for sensitive cell lines (see Table 1). We recommend a 10-point serial dilution starting from 1 µM down to the low nanomolar or picomolar range to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I incubate the cells with this compound?
A4: Incubation time is dependent on the experimental endpoint.
-
For IC50 determination (cell viability): A 72-hour incubation is a common starting point.
-
For mechanism of action studies (e.g., phosphorylation): Shorter time points may be necessary. For example, an increase in vimentin Ser56 phosphorylation was observed after 24 hours of treatment with 0.1 µM this compound.
-
For phenotypic assays (e.g., migration, invasion): Incubation times may vary from 24 to 72 hours.
Always perform a time-course experiment to determine the optimal duration for your specific model system.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and its parent compound, FiVe1, in various cancer cell lines. This data is crucial for designing initial dose-response experiments.
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 |
| This compound | HT-1080 | Fibrosarcoma | 72 h | 44 nM |
| This compound | RD | Rhabdomyosarcoma | 72 h | 61 nM |
| This compound | MCF-7 | Breast Adenocarcinoma | 72 h | 49 nM |
| FiVe1 (Parent Cmpd) | HT-1080 | Fibrosarcoma | 72 h | 1.6 µM |
| FiVe1 (Parent Cmpd) | HUVEC | Normal Endothelial | 72 h | 1.7 µM |
| FiVe1 (Parent Cmpd) | FOXC2-HMLER | Mesenchymal Breast Cancer | 72 h | 234 nM |
Visual Guides: Pathways and Workflows
Vimentin Signaling and Inhibition Pathway
This diagram illustrates the central role of vimentin in promoting cancer cell invasion via EMT and highlights the mechanism of action for this compound.
Caption: this compound action on the EMT pathway.
Experimental Workflow for Optimization
This workflow provides a step-by-step process for determining the optimal concentration of this compound for your experiments.
Caption: Workflow for optimizing inhibitor concentration.
Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound.
Problem 1: No significant effect on cell viability is observed.
| Possible Cause | Recommended Solution |
| Low Vimentin Expression: | Confirm vimentin protein expression in your cell line via Western Blot or Immunofluorescence. This compound is most effective in vimentin-positive, mesenchymal-like cells. |
| Inhibitor Instability: | Prepare fresh stock solutions. This compound has shown poor stability in mouse liver microsomes, suggesting it may degrade under certain biological conditions. Minimize freeze-thaw cycles of stock solutions. |
| Incorrect Concentration Range: | Expand your dose-response curve to higher concentrations (e.g., up to 10-20 µM). While potent, some cell lines may be less sensitive. |
| Insufficient Incubation Time: | Extend the incubation period to 96 hours to see if a delayed effect occurs. |
Problem 2: High cytotoxicity is observed across all concentrations.
| Possible Cause | Recommended Solution |
| Solvent Toxicity: | Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic, typically below 0.5%. Run a vehicle-only control with the highest concentration of solvent used. |
| Off-Target Effects: | While this compound is selective, high concentrations can cause off-target toxicity. Lower the concentration range and focus on doses at or slightly above the determined IC50. |
| Cell Line Sensitivity: | Your cell line may be exceptionally sensitive. Reduce the highest concentration in your dose-response curve and increase the number of dilution points at the lower end. |
Problem 3: I can't see changes in vimentin phosphorylation or filament structure.
| Possible Cause | Recommended Solution |
| Suboptimal Timepoint: | Phosphorylation is often a transient event. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the peak response time for p-Vimentin (Ser56). |
| Antibody Quality: | Use a validated antibody specific for Vimentin phosphorylated at Serine 56 for Western Blotting and a high-quality total vimentin antibody for Immunofluorescence. |
| Insufficient Inhibitor Concentration: | For target engagement and phenotypic assays, you may need to use a concentration higher than the IC50 (e.g., 5x or 10x IC50) to ensure robust pathway inhibition. |
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing unexpected experimental results.
Caption: Troubleshooting decision tree for unexpected results.
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using a Luminescent Assay (e.g., CellTiter-Glo®)
This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in culture medium. Start from a high concentration (e.g., 10 µM). Also, prepare a vehicle control (medium with the same percentage of DMSO) and an untreated control.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and the luminescent assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells to calculate percent viability. Plot percent viability versus the log of inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Target Engagement via Western Blot for Phospho-Vimentin (Ser56)
This protocol verifies that this compound is engaging its target by detecting an increase in vimentin phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-12% SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Phospho-Vimentin (Ser56) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total Vimentin and a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity to determine the relative increase in Ser56 phosphorylation compared to total vimentin.
Protocol 3: Visualizing Vimentin Cytoskeleton via Immunofluorescence
This protocol allows for the direct visualization of this compound's effect on the vimentin filament network.
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and grow to 40-50% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (and a vehicle control) for the optimal duration (e.g., 24-48 hours).
-
Fixation and Permeabilization: Gently wash the cells with warm PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Wash again with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the coverslips with a primary antibody against total vimentin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. If desired, counterstain nuclei with DAPI for 5 minutes. Wash one final time and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the structure of the vimentin network in treated cells (expecting collapsed or aggregated filaments) versus the well-defined network in control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vimentin Intermediate Filaments as Potential Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vimentin in cancer and its potential as a molecular target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Vimentin in Cancer Progression [qmro.qmul.ac.uk]
Interpreting unexpected results in Vimentin-IN-1 experiments
Welcome to the technical support center for Vimentin-IN-1, a selective, orally active anticancer agent that targets the vimentin intermediate filament protein. This guide provides answers to frequently asked questions and troubleshooting advice for unexpected results in your experiments.
Section 1: Compound Characteristics and Handling
This section covers the fundamental properties of this compound, including its mechanism of action, solubility, and recommended handling procedures.
FAQ 1: What is the mechanism of action for this compound?
This compound is a derivative of a small molecule known as FiVe1.[1][2] It acts as a selective anticancer agent by binding to the type III intermediate filament protein, vimentin.[1][3] This binding event induces hyperphosphorylation of vimentin at the Serine 56 (Ser56) residue.[1] The consequence in transformed, vimentin-expressing mesenchymal cancer cells is a disruption of mitosis, leading to the formation of multinucleated cells and inhibition of cell growth.
Diagram: Proposed Mechanism of this compound Action
References
Vimentin-IN-1 not inducing multinucleation: what to check
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using Vimentin-IN-1 who are not observing the expected multinucleation phenotype.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues that may prevent the observation of multinucleation following this compound treatment.
Q1: What is the expected cellular phenotype after successful this compound treatment?
A1: this compound is a selective anticancer agent that binds to the type III intermediate filament protein vimentin.[1] This binding event is designed to induce the hyperphosphorylation of vimentin at Serine 56, leading to a disruption of mitosis.[1] The expected and well-documented downstream effect of this mitotic disruption is the formation of multinucleated cells in vimentin-expressing mesenchymal cancer cells.[1]
Q2: I am not observing multinucleation after treating my cells with this compound. What are the potential reasons?
A2: Several factors could contribute to the lack of a multinucleation phenotype. Below is a troubleshooting table to guide you through the most common issues.
| Potential Cause | Recommended Action |
| Compound Inactivity or Degradation | Verify the integrity and activity of your this compound stock. The compound has limited stability in solution and should be stored at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1] Prepare fresh dilutions from a frozen stock for each experiment. |
| Suboptimal Compound Concentration | The effective concentration of this compound can be cell line-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, the IC50 for HT-1080 fibrosarcoma cells is 44 nM, while for RD and MCF-7 cells, it is 61 nM and 49 nM, respectively.[1] |
| Incorrect Incubation Time | The induction of vimentin phosphorylation at Ser56 can be observed as early as 24 hours with a 0.1 µM concentration. However, the development of a multinucleated phenotype may require longer incubation periods. A 72-hour incubation is often used to assess the impact on cell viability. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint for observing multinucleation. |
| Low or Absent Vimentin Expression in the Cell Line | This compound's mechanism of action is dependent on the presence of vimentin. Confirm vimentin expression in your cell line of choice via Western Blot or immunofluorescence. If vimentin expression is low or absent, this compound will not be effective. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to various cellular mechanisms. If you have confirmed compound activity and vimentin expression, consider testing the compound on a sensitive control cell line (e.g., HT-1080) to validate your experimental setup. |
| Issues with Cell Culture Conditions | Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Factors such as high cell density, nutrient depletion, or contamination can affect the cellular response to drug treatment. |
Q3: How can I confirm that this compound is active in my experimental system?
A3: A key indicator of this compound activity is the phosphorylation of vimentin at Serine 56. You can assess this using a phospho-specific antibody for Western Blot analysis. An increase in p-Vim (Ser56) levels upon treatment would suggest that the compound is engaging its target.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Vimentin Expression and Multinucleation
This protocol allows for the visualization of the vimentin network and the assessment of nuclear morphology.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixing.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the desired duration.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against vimentin (diluted in 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then counterstain with DAPI (4′,6-diamidino-2-phenylindole) to visualize the nuclei.
-
Mounting and Imaging: Wash the cells three times with PBS and then mount the coverslips on microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope.
Protocol 2: Western Blot for Phospho-Vimentin (Ser56)
This protocol is to confirm the on-target activity of this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-vimentin (Ser56) and total vimentin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and then detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Expected signaling pathway of this compound leading to multinucleation.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Enhancing the In Vivo Efficacy of Vimentin-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of Vimentin-IN-1, a selective vimentin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a derivative of the small molecule FiVe1. It selectively binds to the type III intermediate filament protein vimentin, inducing hyperphosphorylation at the Serine 56 (Ser56) residue.[1] This hyperphosphorylation leads to the disruption of vimentin filament organization during mitosis, resulting in mitotic catastrophe, multinucleation, and ultimately, the inhibition of proliferation in cancer cells that express vimentin.[1][2] this compound exhibits improved oral bioavailability and pharmacokinetic properties compared to its predecessor, FiVe1.[1][2]
Q2: We are observing a lack of in vivo efficacy despite promising in vitro results. What are the potential reasons?
This is a common challenge in preclinical drug development. Several factors can contribute to a discrepancy between in vitro and in vivo results:
-
Poor Pharmacokinetics: The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration. This can be due to poor absorption, rapid metabolism, or fast clearance. This compound, for instance, has shown poor stability in mouse liver microsomes, suggesting rapid metabolism.
-
Suboptimal Formulation: this compound is a hydrophobic molecule, and its solubility in aqueous solutions is limited. An inadequate formulation can lead to poor absorption from the administration site.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as poor vascularization, high interstitial fluid pressure, and interactions with stromal cells can limit drug delivery to the tumor cells.
-
Off-Target Effects: While this compound is selective, potential off-target effects at high concentrations in vivo could lead to toxicity or unexpected biological responses that may mask the intended therapeutic effect.
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
For hydrophobic compounds like this compound, a multi-component vehicle is often necessary to achieve adequate solubility and bioavailability. A common starting formulation for oral administration of similar small molecules involves a combination of a solubilizing agent, a surfactant, and a carrier.
A suggested formulation for this compound for oral or intraperitoneal injection is a suspension prepared as follows:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to the mixture to reach the desired final concentration.
It is crucial to always include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Between Animals
High variability in tumor growth inhibition within the same treatment group can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered. For injections, ensure consistent volume and site of administration. Prepare the formulation fresh daily and vortex thoroughly before each dose to ensure homogeneity. |
| Animal Heterogeneity | Use animals of the same age, sex, and weight range. Ensure proper randomization of animals into control and treatment groups. |
| Tumor Model Variability | Use a consistent number of viable cells for tumor implantation. Monitor tumor growth and randomize animals into groups when tumors reach a specific size range. |
| Metabolic Differences | Individual animal metabolism can vary. While difficult to control, acknowledging this variability is important. If significant and persistent, consider a pilot pharmacokinetic study in a small cohort to assess inter-animal variability in drug exposure. |
Issue 2: Poor Oral Bioavailability and Rapid Metabolism
This compound's poor metabolic stability is a key challenge for in vivo efficacy.
| Potential Cause | Troubleshooting Strategy |
| Rapid First-Pass Metabolism | The compound is extensively metabolized in the liver before reaching systemic circulation. Consider alternative routes of administration that bypass the liver, such as intraperitoneal or intravenous injection. |
| Low Aqueous Solubility | The compound precipitates in the gastrointestinal tract, leading to poor absorption. Optimize the formulation by exploring different co-solvents (e.g., PEG400, NMP), surfactants (e.g., Cremophor EL, Solutol HS 15), or by creating an amorphous solid dispersion. |
| Metabolic Instability | The compound is rapidly cleared from circulation. While structural modification of the compound is a long-term solution, in the short term, consider more frequent dosing or a continuous delivery method (e.g., osmotic pumps) to maintain therapeutic concentrations. |
Data Presentation
Table 1: In Vitro Potency of this compound and its Precursor, FiVe1
| Compound | Cell Line | IC50 | Reference |
| This compound | HT-1080 (Fibrosarcoma) | 44 nM | |
| RD (Rhabdomyosarcoma) | 61 nM | ||
| MCF-7 (Breast Cancer) | 49 nM | ||
| FiVe1 | HT-1080 (Fibrosarcoma) | 1.6 µM |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single 10 mg/kg Oral Dose)
| Parameter | Value | Unit | Reference |
| Cmax | 154.67 | ng/mL | |
| Tmax | 0.67 | h | |
| AUC(0-last) | 371.33 | ng·h/mL | |
| T½ | 4.68 | h |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 cancer cells (e.g., HT-1080) in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Group Allocation and Treatment: Randomize animals into treatment groups (e.g., vehicle control, this compound at different doses).
-
Dosing: Prepare the this compound formulation fresh daily. Administer the compound via the chosen route (e.g., oral gavage) at the predetermined schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis.
Protocol 2: Western Blot for Phospho-Vimentin (Ser56) in Tumor Tissue
-
Tissue Lysis: Homogenize excised tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-vimentin (Ser56) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to total vimentin levels.
Visualizations
Caption: Vimentin phosphorylation signaling pathways and the action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Caption: A logical flowchart for troubleshooting the lack of in vivo efficacy.
References
Best practices for long-term storage of Vimentin-IN-1 stock solutions
This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and handling of Vimentin-IN-1 stock solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A: For optimal stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).[1] It is highly recommended to aliquot this stock solution into single-use volumes in tightly sealed vials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.[2][3] Store these aliquots protected from light.
Q2: What are the ideal temperatures and durations for long-term storage?
A: The stability of your this compound stock solution is highly dependent on the storage temperature. For long-term storage, -80°C is recommended, where it can remain stable for up to 6 months.[1] For shorter periods, storage at -20°C is acceptable for up to one month.
Q3: My this compound solution has precipitated after thawing. What should I do?
A: Precipitation can occur if the compound comes out of solution at low temperatures. Before use, allow the vial to equilibrate to room temperature. You can then gently warm the solution and vortex it to redissolve the precipitate. If the precipitate does not dissolve, it may indicate solvent evaporation or compound degradation, and using a fresh aliquot is recommended.
Q4: How stable is this compound in aqueous media for in vitro experiments?
A: While stock solutions in DMSO are relatively stable when stored correctly, the stability of this compound can be poor under certain experimental conditions. For instance, it has been shown to have poor stability in mouse liver microsome preparations, with 0% remaining after a 60-minute incubation. It is advisable to prepare fresh dilutions in your aqueous cell culture medium from the frozen stock immediately before each experiment.
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Ideal for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 2-8°C | Not Recommended | Significant degradation may occur. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in experiments. | Improper Storage: The stock solution was not stored at the recommended temperature. | Always store stock solution aliquots at -80°C for long-term use or -20°C for short-term use. Refer to Table 1. |
| Multiple Freeze-Thaw Cycles: The same stock vial was repeatedly frozen and thawed. | Prepare single-use aliquots from the main stock solution to avoid degradation from freeze-thaw cycles. | |
| Degradation in Media: The compound is unstable in the experimental buffer or media over the course of the experiment. | This compound has shown limited stability in certain biological matrices. Prepare working solutions fresh from a frozen DMSO stock immediately before adding to your experiment. | |
| Inconsistent results between experiments. | Inaccurate Concentration: The stock solution may have evaporated, or the compound may have precipitated. | Before use, ensure the vial is at room temperature and any precipitate is fully redissolved. If solvent evaporation is suspected, consider preparing a fresh stock solution. |
Experimental Protocols
Protocol: Assessing Cell Viability with this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in Vimentin-expressing cancer cell lines.
1. Materials:
-
Vimentin-expressing cancer cell lines (e.g., HT-1080, RD, MCF-7)
-
This compound powder and anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
2. Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0 to 10 µM). A vehicle control (DMSO only) must be included.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer’s instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Visualized Signaling Pathway
Caption: Mechanism of action for this compound.
References
Validation & Comparative
Vimentin-IN-1 vs. FiVe1: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and properties of two prominent vimentin inhibitors.
In the landscape of targeted cancer therapy, the intermediate filament protein vimentin has emerged as a compelling target, particularly for mesenchymal cancers known for their aggressive nature and resistance to conventional treatments. Among the chemical probes developed to modulate vimentin function, FiVe1 and its derivative, Vimentin-IN-1, have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their in vitro and in vivo studies.
Executive Summary
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and FiVe1, highlighting the superior profile of this compound.
Table 1: In Vitro Potency (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | FiVe1 IC50 (µM) | This compound IC50 (nM) | Fold Improvement |
| HT-1080 | Fibrosarcoma | 1.6[1] | 44[1] | ~36 |
| RD | Rhabdomyosarcoma | Not Reported | 61 | - |
| GCT | Giant Cell Tumor | Not Reported | 49 | - |
| MCF-7 | Breast Adenocarcinoma (Vimentin-negative control) | >20 | 49 | - |
Table 2: Pharmacokinetic and Physicochemical Properties
| Parameter | FiVe1 | This compound | Improvement Notes |
| Aqueous Solubility | < 1 µM[2] | Low (<1 µM) | While still low, the overall pharmacokinetic profile of this compound is superior. |
| Oral Bioavailability | Low[2] | Improved oral bioavailability and pharmacokinetic profiles compared to FiVe1.[1] | This compound (compound 4e) shows better oral pharmacokinetic properties than FiVe1. An ~4-fold improvement in bioavailability for this compound is suggested based on Cmax values at comparable doses. |
| Maximum Concentration (Cmax) in mice (oral) | 110.43 ng/mL (at 25 mg/kg) | 154.67 ng/mL (at 10 mg/kg) | Higher Cmax at a lower dose indicates improved absorption. |
| Half-life (t1/2) in mice (oral) | Not explicitly stated, but clearance is rapid. | 4.68 hours | A longer half-life allows for more sustained exposure. |
| Metabolic Stability | Low | Poor stability in mouse liver microsomes (0.0% remaining after 60 min). | Both compounds exhibit metabolic liabilities, though this compound's overall in vivo profile is better. |
Mechanism of Action and Signaling Pathway
Both FiVe1 and its derivative, this compound, function by directly binding to the type III intermediate filament protein, vimentin. This interaction triggers a cascade of events culminating in the disruption of mitosis and the promotion of multinucleation specifically in transformed, vimentin-expressing mesenchymal cancer cells. The key molecular event is the hyperphosphorylation of vimentin at the Ser56 residue.
Experimental Protocols
To facilitate the independent evaluation and comparison of these compounds, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and FiVe1 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and FiVe1 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Vimentin Phosphorylation (Western Blot) Assay
This protocol is used to assess the on-target effect of the compounds by measuring the phosphorylation of vimentin at Ser56.
Materials:
-
Cancer cell lines
-
This compound and FiVe1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-vimentin (Ser56) and anti-vimentin (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or FiVe1 for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phosphorylated and total vimentin. Normalize the phosphorylated vimentin signal to the total vimentin signal to determine the relative increase in phosphorylation.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of vimentin inhibitors in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
This compound and/or FiVe1 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Treatment Administration: Administer this compound or FiVe1 (e.g., by oral gavage) and the vehicle control to the respective groups daily for a predetermined period (e.g., 21 days).
-
Monitoring: Measure the tumor volume and the body weight of the mice regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Conclusion and Future Directions
The available data strongly indicate that this compound is a superior research tool compared to its parent compound, FiVe1. Its significantly improved in vitro potency and enhanced pharmacokinetic profile make it a more reliable and effective agent for both cell-based assays and in vivo studies. While direct comparative in vivo efficacy studies were not identified in the reviewed literature, the improved oral bioavailability of this compound strongly predicts a more favorable outcome in animal models.
For researchers investigating the role of vimentin in cancer biology and developing novel therapeutics, this compound represents a more advanced and promising chemical probe. Future studies should aim to directly compare the in vivo efficacy of these two compounds to definitively quantify the therapeutic advantage of this compound. Additionally, further optimization of this compound to improve its metabolic stability could lead to the development of even more potent and clinically translatable vimentin inhibitors.
References
A Comparative Analysis of Vimentin-IN-1 and Withaferin A: Potency and Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the nuances of compounds targeting the intermediate filament protein vimentin is critical for advancing therapeutic strategies against cancers and other diseases where vimentin is overexpressed. This guide provides a detailed comparison of two prominent vimentin inhibitors, Vimentin-IN-1 and Withaferin A, focusing on their potency, mechanisms of action, and the experimental data supporting these findings.
Executive Summary
Vimentin, a key cytoskeletal protein, plays a crucial role in cell migration, adhesion, and signaling. Its upregulation is often associated with cancer metastasis, making it an attractive therapeutic target. Both this compound and Withaferin A have demonstrated the ability to modulate vimentin function, albeit through different mechanisms and with varying degrees of potency.
Current data indicates that This compound is a significantly more potent inhibitor of cancer cell proliferation than Withaferin A , exhibiting efficacy at low nanomolar concentrations. In contrast, Withaferin A typically requires high nanomolar to low micromolar concentrations to achieve similar effects. This difference in potency can be attributed to their distinct mechanisms of action. This compound acts by inducing hyperphosphorylation of vimentin, leading to filament disassembly and mitotic disruption. Withaferin A, a natural product, covalently modifies a cysteine residue on vimentin, causing filament aggregation and disassembly.
This guide will delve into the specifics of their interactions with vimentin, present a quantitative comparison of their cytotoxic effects, and provide detailed experimental protocols for researchers looking to evaluate these compounds.
Data Presentation: Quantitative Comparison of Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Withaferin A across various cancer cell lines, providing a clear comparison of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | HT-1080 | Fibrosarcoma | 44 nM | [1] |
| RD | Rhabdomyosarcoma | 61 nM | [1] | |
| MCF-7 | Breast Cancer | 49 nM | [1] | |
| FiVe1 (precursor to this compound) | HT-1080 | Fibrosarcoma | 1.6 µM | [2] |
| FOXC2-HMLER | Breast Cancer | 234 nM | [3] | |
| SW872 | Liposarcoma | 0.44 µM | ||
| Withaferin A | U87MG | Glioblastoma | 0.31 µM | |
| GBM2 | Glioblastoma | 0.28 µM | ||
| GBM39 | Glioblastoma | 0.25 µM | ||
| MDA-MB-231 | Breast Cancer | ~1.07 µM | ||
| MCF-7 | Breast Cancer | ~0.85 µM | ||
| HeLa | Cervical Cancer | 2-3 µM |
Mechanisms of Action
The distinct mechanisms by which this compound and Withaferin A target vimentin are central to their differing potencies and cellular effects.
This compound: Inducing Mitotic Catastrophe through Hyperphosphorylation
This compound is a derivative of FiVe1, a small molecule identified through a high-throughput screen for its selective cytotoxicity against mesenchymal cancer cells. The primary mechanism of action for this compound and FiVe1 is the induction of hyperphosphorylation of vimentin at the Serine 56 residue. This hyperphosphorylation leads to the disassembly of vimentin filaments during metaphase, causing mitotic disruption, multinucleation, and ultimately, a loss of the cancer cell's stem-like properties.
Withaferin A: Covalent Modification and Filament Aggregation
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, interacts with vimentin through a different mechanism. It covalently modifies a specific cysteine residue within the vimentin protein. This modification leads to the aggregation and subsequent disassembly of vimentin filaments. In addition to this direct interaction, Withaferin A has also been shown to induce the phosphorylation of vimentin at Serine 56, similar to this compound, which contributes to filament disassembly.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Mechanisms of action for this compound and Withaferin A.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining IC50 values using an MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the potency and mechanism of vimentin inhibitors.
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound and/or Withaferin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Withaferin A in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Vimentin Phosphorylation
This protocol is used to detect the phosphorylation of vimentin at specific sites, such as Serine 56.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-vimentin (e.g., anti-p-Vim Ser56)
-
Primary antibody against total vimentin
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or Withaferin A for the desired time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-vimentin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total vimentin and a loading control to ensure equal protein loading.
Vimentin Filament Disruption Assay (Immunofluorescence)
This protocol allows for the visualization of the vimentin filament network and its disruption following treatment with inhibitors.
Materials:
-
Cells grown on glass coverslips
-
This compound and/or Withaferin A
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against vimentin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or Withaferin A for a specified time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-vimentin antibody for 1 hour at room temperature.
-
Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the vimentin filaments using a fluorescence microscope. Look for changes in filament organization, such as collapse around the nucleus or aggregation.
Conclusion
The available evidence strongly suggests that this compound is a more potent and selective inhibitor of vimentin function in cancer cells compared to Withaferin A. Its mechanism of inducing hyperphosphorylation at a specific site leads to profound effects on mitosis at nanomolar concentrations. While Withaferin A also effectively targets vimentin, its broader mechanism of covalent modification and the higher concentrations required for efficacy may present different therapeutic windows and off-target considerations.
For researchers in drug development, the high potency of this compound makes it a compelling lead compound for the development of targeted anti-cancer therapies. Further research, including head-to-head in vivo studies, will be crucial to fully elucidate the therapeutic potential of these two important vimentin inhibitors. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
A Comparative Guide to Small Molecule Vimentin Inhibitors: Vimentin-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Vimentin, a type III intermediate filament protein, has emerged as a compelling target in drug discovery, particularly in oncology and inflammatory diseases. Its role in epithelial-to-mesenchymal transition (EMT), cell migration, and signaling pathways makes it a critical player in cancer metastasis and fibrosis. A growing arsenal of small molecule inhibitors targeting vimentin is now available to researchers. This guide provides an objective comparison of Vimentin-IN-1 against other notable small molecule vimentin inhibitors, including its predecessor FiVe1, the natural product Withaferin A, and the novel compound ALD-R491.
Mechanism of Action: Diverse Approaches to Vimentin Inhibition
Small molecule inhibitors of vimentin employ distinct mechanisms to disrupt its function. These can be broadly categorized as either inducing post-translational modifications and filament disassembly or causing filament aggregation.[1]
This compound and FiVe1: These synthetic compounds operate through a specific and targeted mechanism. They bind to the vimentin protein, which leads to the hyperphosphorylation of a specific amino acid, Serine 56 (Ser56).[2][3] This hyperphosphorylation event disrupts the normal assembly and disassembly dynamics of vimentin filaments, ultimately causing filament disorganization and leading to mitotic catastrophe and multinucleation in cancer cells.[3][4] this compound is a derivative of FiVe1, designed for improved oral bioavailability and pharmacokinetic properties.
Withaferin A: This naturally occurring steroidal lactone, derived from the plant Withania somnifera, acts through a different mechanism. It covalently modifies a cysteine residue (Cys328) located in the rod 2B domain of vimentin. This covalent modification leads to the aggregation of vimentin filaments, rather than disassembly, which disrupts the cytoskeletal architecture and induces apoptosis.
ALD-R491: This novel compound binds to vimentin and alters the physical properties and dynamics of its filaments. This modulation affects various cellular processes, including endocytosis, endosomal trafficking, and exosome release, thereby impeding viral entry and egress and reducing cancer cell motility.
Below is a diagram illustrating the distinct mechanisms of action of these vimentin inhibitors.
Caption: Mechanisms of action for different small molecule vimentin inhibitors.
In Vitro Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, FiVe1, and Withaferin A in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Citation(s) |
| This compound | HT-1080 | Fibrosarcoma | 44 nM | |
| RD | Rhabdomyosarcoma | 61 nM | ||
| MCF-7 | Breast Cancer (Vimentin-negative) | 49 nM (Note: This result from one source appears inconsistent with the expected selectivity for vimentin-expressing cells) | ||
| GCT | Germ Cell Tumor | 49 nM | ||
| FiVe1 | HT-1080 | Fibrosarcoma | 1.6 µM | |
| FOXC2-HMLER | Breast Cancer (Mesenchymal) | 234 nM | ||
| HUVEC | Normal Endothelial Cells | 1.70 µM | ||
| HLF | Normal Lung Fibroblasts | 2.32 µM | ||
| GCT | Germ Cell Tumor | 1686 nM | ||
| Withaferin A | MDA-MB-231 | Breast Cancer | ~2 µM | |
| MCF-7 | Breast Cancer | ~2 µM | ||
| Endothelial Cells | (Sprouting Assay) | 12 nM |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Pharmacokinetics: From the Bench to In Vivo Models
The pharmacokinetic profiles of these inhibitors are crucial for their potential therapeutic applications.
| Compound | Administration | Key Findings | Citation(s) |
| This compound | Oral (p.o.) | Shows better oral bioavailability and pharmacokinetic properties compared to FiVe1. | |
| FiVe1 | Oral (p.o.) | Limited by poor oral bioavailability. | |
| Withaferin A | Oral (p.o.) | Appears to have low oral bioavailability in some studies. | |
| Intraperitoneal (i.p.) | Achievable peak plasma concentration in mice that is effective for in vivo tumor growth inhibition. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize these vimentin inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the IC50 values of the inhibitors.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the vimentin inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
The following diagram outlines the workflow for a typical cell viability assay.
References
- 1. What are vimentin inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating Vimentin-IN-1's On-Target Efficacy: A Comparative Guide to Vimentin siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the mechanism of action of Vimentin-IN-1, a potent small molecule inhibitor of vimentin. By juxtaposing the effects of this compound with those of vimentin-specific short interfering RNA (siRNA) knockdown, this document offers a framework for researchers to design and interpret experiments aimed at confirming on-target activity and elucidating the cellular consequences of vimentin inhibition.
Introduction to this compound and the Rationale for Target Validation
Vimentin, a type III intermediate filament protein, is a key player in maintaining cell integrity and is implicated in various cellular processes, including migration, adhesion, and signaling. Its upregulation is frequently associated with cancer progression and metastasis, making it an attractive therapeutic target.
This compound is a derivative of the FiVe1 compound, designed as a selective and orally bioavailable anticancer agent. Its mechanism of action involves binding to vimentin, which induces hyperphosphorylation at the Ser56 residue. This event leads to the disruption of the vimentin filament network, culminating in mitotic catastrophe and multinucleation in vimentin-expressing cancer cells[1].
To rigorously validate that the observed cellular effects of this compound are a direct consequence of its interaction with vimentin, it is essential to compare its activity with a genetic method of vimentin depletion, such as siRNA-mediated knockdown. This approach provides a crucial control to distinguish on-target effects from potential off-target activities of the small molecule inhibitor.
Comparative Analysis of this compound and Vimentin siRNA
The following tables summarize the reported effects of this compound and vimentin siRNA on key cellular processes in various cancer cell lines. While direct head-to-head experimental data is limited, this comparative analysis is based on findings from studies conducted in similar cellular contexts.
Table 1: Effect on Cancer Cell Viability
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HT-1080 (Fibrosarcoma) | Not Specified | IC50 (72h) | 44 nM | [1] |
| This compound | RD (Rhabdomyosarcoma) | Not Specified | IC50 (72h) | 61 nM | [1] |
| This compound | MCF-7 (Breast Cancer) | Not Specified | IC50 (72h) | 49 nM | [1] |
| Vimentin siRNA | MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Proliferation | Significantly reduced after 5 days | [2] |
| Vimentin siRNA | PANC-1 (Pancreatic Cancer) | Not Specified | Cell Proliferation | Decreased |
Table 2: Effect on Cancer Cell Migration and Invasion
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| Vimentin siRNA | MDA-MB-231 (Breast Cancer) | Wound Healing Assay | Migration | Impaired wound healing | |
| Vimentin siRNA | MDA-MB-231 (Breast Cancer) | Transwell Assay | Invasion | Impaired invasion | |
| Vimentin siRNA | SW480 (Colon Cancer) | Transwell Assay | Invasion | Impaired invasion | |
| Vimentin siRNA | MDA-MB-231 (Breast Cancer) | Scratch Wound Assay | Migration | Significantly reduced |
Experimental Workflow and Signaling Pathway Visualization
To visually conceptualize the process of validating this compound's mechanism and the signaling pathway it perturbs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are standard protocols for vimentin siRNA knockdown and subsequent cell viability assessment.
Vimentin siRNA Transfection
Objective: To specifically reduce the expression of vimentin protein in cultured cancer cells.
Materials:
-
Vimentin-specific siRNA duplexes
-
Scrambled (non-targeting) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Vimentin-expressing cancer cells (e.g., HT-1080, MDA-MB-231)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute the required amount of vimentin siRNA or scrambled control siRNA into Opti-MEM™ medium. Mix gently. The final concentration of siRNA is typically in the range of 10-50 nM.
-
-
Transfection Reagent Preparation:
-
In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-lipid complexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the efficiency of vimentin knockdown by Western blotting or qRT-PCR.
Cell Viability Assay (MTS Assay)
Objective: To quantify the effect of this compound or vimentin siRNA on cell proliferation and viability.
Materials:
-
96-well tissue culture plates
-
Cells treated with this compound, vimentin siRNA, or respective controls
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Treat the cells with various concentrations of this compound or perform siRNA transfection as described above. Include appropriate vehicle and scrambled siRNA controls.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTS Reagent Addition:
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of culture medium).
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Express the viability of treated cells as a percentage of the viability of the control-treated cells.
-
Conclusion
The validation of a small molecule inhibitor's on-target activity is a cornerstone of drug development. This guide outlines a comparative approach, leveraging vimentin siRNA knockdown as a genetic benchmark for the pharmacological effects of this compound. The provided data, workflows, and protocols offer a robust framework for researchers to confirm that the anti-proliferative and anti-migratory effects of this compound are indeed mediated through its intended target, vimentin. By employing these methodologies, scientists can gain greater confidence in their findings and advance the development of targeted cancer therapies.
References
Assessing the Selectivity of Vimentin-IN-1 for Vimentin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting therapeutic potential. This guide provides a comparative analysis of Vimentin-IN-1's selectivity for its target, the intermediate filament protein vimentin, in relation to other known vimentin inhibitors.
This compound is a potent and orally bioavailable small molecule inhibitor derived from its precursor, FiVe1.[1][2] Both compounds were developed to target vimentin, a key cytoskeletal protein involved in cell migration, signaling, and the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer metastasis.[1][3] This guide assesses the selectivity of this compound by comparing it primarily with its parent compound, FiVe1, and the well-studied but less selective natural product, Withaferin A.
Comparative Selectivity Profile
The selectivity of a vimentin inhibitor can be assessed at both the cellular level (vimentin-expressing vs. non-expressing cells) and the molecular level (binding to vimentin vs. other proteins). This compound and its precursor FiVe1 have demonstrated notable selectivity for vimentin-expressing cells, a crucial feature for minimizing off-target effects.
| Inhibitor | Target | Type | Selectivity Data | Off-Target Profile |
| This compound | Vimentin | Synthetic Small Molecule | Cellular IC50 (HT-1080, VIM+): 44 nM[2] Cellular IC50 (MCF-7, VIM-): >10,000 nM | Data not publicly available. As a derivative of FiVe1, it is expected to have a favorable selectivity profile. |
| FiVe1 | Vimentin | Synthetic Small Molecule | Cellular IC50 (HT-1080, VIM+): 1,600 nM Binding: Binds to the rod domain of vimentin. In vitro assays showed no binding to other type III intermediate filaments (peripherin, GFAP, desmin). | Kinome Scan: No inhibition observed against a panel of ~100 kinases at concentrations up to 10 µM. |
| Withaferin A | Vimentin (and others) | Natural Product (Steroidal Lactone) | Cellular IC50 (Panc-1): ~1,240 nM Binding: Covalently modifies Cys328 of vimentin. | Highly Promiscuous: Numerous off-targets identified via chemoproteomics, including Hsp90, ZAP70, and proteins involved in RNA metabolism and proteostasis. |
Note: IC50 values for cell viability reflect the overall cellular effect, not direct binding affinity (Kd) to the purified protein.
Mechanism of Action and Selectivity Determination
The selective action of this compound and FiVe1 stems from their specific binding to vimentin, which leads to hyperphosphorylation of the protein, disruption of the vimentin filament network, and ultimately, mitotic catastrophe in vimentin-expressing cancer cells.
The workflow for identifying and validating the selectivity of a vimentin inhibitor like FiVe1 typically involves several key stages, from initial screening to detailed molecular-level analysis.
Experimental Protocols
Detailed below are the methodologies for key experiments used to assess the selectivity of vimentin inhibitors.
In Vitro Intermediate Filament Binding Assay (based on FiVe1 studies)
This assay is designed to determine if the inhibitor binds specifically to vimentin or also to other structurally related intermediate filament proteins.
Protocol:
-
Protein Preparation: Obtain recombinant full-length human vimentin, desmin, GFAP, and peripherin.
-
Inhibitor Incubation: Incubate each recombinant protein with a photo-activatable affinity probe of the inhibitor (e.g., FiVe1-PAP) at a specified concentration (e.g., 20-50 nM).
-
UV Cross-linking: Expose the mixtures to UV light to covalently link the photo-probe to any binding partners.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-biotin antibody (or other tag on the probe) to visualize which proteins the inhibitor has bound to. A specific inhibitor will only show a band for the vimentin sample.
Kinome-Wide Selectivity Screen (KINOMEscan®)
This competition binding assay assesses the binding of an inhibitor against a large panel of human kinases to identify potential off-target kinase interactions.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Incubation: The DNA-tagged kinases are incubated with the immobilized ligand and the test inhibitor (e.g., FiVe1 at 1 µM and 10 µM).
-
Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test inhibitor.
-
Data Analysis: Results are typically reported as "percent of control" (DMSO), where a lower percentage indicates a stronger interaction. A highly selective compound will show minimal interaction with most kinases in the panel.
Cellular Selectivity Assay
This assay compares the cytotoxic or anti-proliferative effect of the inhibitor on a cell line that endogenously expresses the target (vimentin) versus a cell line that does not.
Protocol:
-
Cell Culture: Culture vimentin-positive (e.g., HT-1080 fibrosarcoma) and vimentin-negative (e.g., MCF-7 breast cancer) cells in appropriate media.
-
Compound Treatment: Seed cells in multi-well plates and treat with a range of concentrations of the inhibitor (e.g., this compound) for a set period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A large difference in IC50 values (a high "selectivity index") indicates that the compound's cytotoxic effect is dependent on the presence of vimentin.
Vimentin Signaling and Inhibition
Vimentin is not merely a structural protein; it acts as a signaling scaffold, interacting with various proteins to regulate cell motility and survival. The binding of this compound disrupts these functions, leading to the observed anti-cancer effects.
Conclusion
The available data strongly indicates that this compound, building upon the foundation of its precursor FiVe1, is a highly selective inhibitor of vimentin. Its selectivity is demonstrated by its specific disruption of vimentin-expressing cells and the lack of off-target activity of FiVe1 in broad kinome and intermediate filament screens. In contrast, other compounds like Withaferin A, while targeting vimentin, exhibit a much broader range of biological targets, making them less suitable as precise chemical probes for studying vimentin function. For researchers requiring a targeted inhibitor to investigate the specific roles of vimentin, this compound represents a superior and more selective tool.
References
- 1. Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A vimentin binding small molecule leads to mitotic disruption in mesenchymal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm Vimentin-IN-1's On-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting cytoskeletal dynamics, Vimentin-IN-1 has emerged as a promising selective inhibitor of vimentin, a key intermediate filament protein implicated in cancer metastasis and fibrosis. Robust validation of its on-target activity is paramount to advancing its development. This guide provides a comparative overview of orthogonal experimental methods to confirm that this compound directly engages with and modulates vimentin function within a cellular context. We will compare this compound with its precursor compound, FiVe1, and the well-characterized, albeit less specific, vimentin inhibitor, Withaferin A.
Executive Summary of Vimentin Inhibitors
This compound is a derivative of FiVe1, designed to improve upon its pharmacological properties. Both compounds function by binding to vimentin and inducing hyperphosphorylation at Serine 56 (Ser56), leading to filament disassembly, disruption of mitosis, and multinucleation in vimentin-expressing cancer cells.[1][2][3] Withaferin A, a natural product, also targets vimentin but is known to have multiple other cellular targets, impacting its specificity.[4][5]
Comparative On-Target Performance
To rigorously assess the on-target efficacy and specificity of this compound, a multi-pronged approach using orthogonal methods is essential. Below is a summary of expected and reported data from key validation assays.
| Parameter | This compound | FiVe1 | Withaferin A | Method |
| Cell Viability IC50 (HT-1080 Fibrosarcoma) | 44 nM | 1.6 µM | ~2.5 µM | Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) |
| Vimentin Ser56 Phosphorylation | Induced at 0.1 µM | Induced at 1 µM | Induced | Western Blot |
| Cellular Thermal Shift (ΔTagg) | Data not available | Data not available | Data not available | Cellular Thermal Shift Assay (CETSA) |
| Direct Binding Affinity (Kd) | Data not available | Data not available | Data not available | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) |
| Cell Migration Inhibition | Expected to be potent | Potent inhibitor | Potent inhibitor | Wound Healing/Transwell Assay |
| Off-Target Kinase Inhibition | Expected to be minimal | No inhibition of ~100 kinases at 10 µM | Known to inhibit multiple kinases | Kinome Scan / Kinobeads Assay |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: this compound binds to vimentin, leading to Ser56 hyperphosphorylation and subsequent mitotic catastrophe.
Orthogonal Validation Methods: Experimental Protocols
Here, we detail the experimental protocols for three key orthogonal methods to validate the on-target activity of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a vimentin-expressing cell line (e.g., HT-1080) to 80-90% confluency.
-
Harvest and resuspend cells in fresh media to a concentration of 2 x 10^6 cells/mL.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
-
Heat the tubes in a thermal cycler for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the total protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against vimentin.
-
Use a suitable secondary antibody and detect the signal using an ECL substrate.
-
Quantify the band intensities and plot the percentage of soluble vimentin against the temperature to generate melt curves. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.
-
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
Analysis of Vimentin Ser56 Phosphorylation by Western Blot
A direct downstream consequence of this compound binding is the hyperphosphorylation of vimentin at Ser56. This can be quantified by Western blot using a phospho-specific antibody.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed vimentin-expressing cells (e.g., HT-1080) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-vimentin (Ser56).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe for total vimentin and a loading control (e.g., GAPDH) to normalize the data. An increase in the ratio of phospho-vimentin to total vimentin will confirm the on-target effect of this compound.
-
Cell Migration Assay (Wound Healing)
Since vimentin plays a crucial role in cell migration, assessing the effect of this compound on this process provides a functional readout of its on-target activity.
Experimental Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once confluent, create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Inhibitor Treatment and Imaging:
-
Add fresh media containing this compound at various concentrations or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area. A dose-dependent decrease in wound closure in the presence of this compound indicates inhibition of cell migration.
-
Caption: A schematic of the wound healing assay to assess cell migration.
Conclusion
The validation of this compound's on-target activity requires a rigorous and multi-faceted approach. By employing orthogonal methods such as CETSA for direct target engagement, western blotting for a specific post-translational modification, and cell migration assays for functional consequences, researchers can build a comprehensive and compelling data package. The comparative analysis with its precursor, FiVe1, and the less specific inhibitor, Withaferin A, will further highlight the improved potency and selectivity of this compound, solidifying its potential as a valuable tool for research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vimentin Is a Novel Anti-Cancer Therapeutic Target; Insights from In Vitro and In Vivo Mice Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A Inhibits Experimental Epithelial-Mesenchymal Transition in MCF-10A Cells and Suppresses Vimentin Protein Level in Vivo in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Vimentin-IN-1 Demonstrates Superior Pharmacokinetic Profile Over FiVe1, Offering Enhanced Potential for In Vivo Studies
For Immediate Release
A comprehensive evaluation of the pharmacokinetic properties of two prominent vimentin inhibitors, Vimentin-IN-1 and FiVe1, reveals significant advantages for this compound in key metabolic and bioavailability parameters. This analysis, targeted at researchers, scientists, and drug development professionals, indicates that this compound, a derivative of FiVe1, is better suited for oral administration and is likely to achieve more effective therapeutic concentrations in vivo.[1][2] These findings are critical for the design of future preclinical and clinical studies targeting vimentin, a protein implicated in cancer progression and metastasis.
This compound exhibits a markedly improved pharmacokinetic profile compared to its parent compound, FiVe1. Following oral administration in mice, this compound demonstrates superior absorption and exposure, positioning it as a more viable candidate for oral therapeutic applications.[1][2] The enhanced oral bioavailability of this compound suggests that it can more effectively reach systemic circulation and, consequently, the target tumor tissues.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound (also referred to as compound 4e in some studies) and FiVe1 following a single oral dose in mice. The data clearly illustrates the superior profile of this compound.
| Parameter | This compound (10 mg/kg) | FiVe1 (25 mg/kg) |
| Cmax (ng/mL) | 425.3 ± 110.2 | 110.43 |
| Tmax (h) | 2.0 | 4.0 |
| AUC (0-last) (ng·h/mL) | 2589 ± 543.2 | 1123 |
| Half-life (t½) (h) | 3.5 | 3.8 |
| Oral Bioavailability | Superior to FiVe1[1] | Low |
Table 1: Comparative Pharmacokinetic Parameters of this compound and FiVe1 in mice after oral administration. Data for this compound and FiVe1 are extracted from a direct comparative study.
Mechanism of Action and Signaling Pathway
Both this compound and FiVe1 function by binding to the vimentin protein, a key component of the intermediate filament family within the cytoskeleton. This binding event induces hyperphosphorylation of vimentin at serine 56 (Ser56), leading to the disassembly of the vimentin network. The disruption of the vimentin filaments during mitosis results in mitotic catastrophe, characterized by the formation of multinucleated cells, and ultimately inhibits the proliferation of cancer cells expressing vimentin.
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed methodologies for key pharmacokinetic experiments are provided below.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic properties of a test compound after oral administration to mice.
1. Animal Models:
-
Male BALB/c mice (6-8 weeks old) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Animals are fasted overnight before dosing.
2. Formulation and Administration:
-
The test compound (this compound or FiVe1) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.
-
A single dose is administered via oral gavage at a specified concentration (e.g., 10 mg/kg for this compound and 25 mg/kg for FiVe1).
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A specific quantity of plasma is treated with a protein precipitation agent (e.g., acetonitrile) containing an internal standard.
-
After centrifugation, the supernatant is injected into the LC-MS/MS system.
-
The system is operated with a suitable column and mobile phase to achieve separation and sensitive detection of the analyte.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Microsomal Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound in liver microsomes, providing an indication of its susceptibility to first-pass metabolism.
1. Reagents and Materials:
-
Test compound (this compound or FiVe1)
-
Mouse liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
2. Incubation Procedure:
-
The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with mouse liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
3. Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is stopped by adding a cold solution of acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate the microsomal proteins.
4. LC-MS/MS Analysis:
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
5. Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
The superior pharmacokinetic properties of this compound, particularly its enhanced oral bioavailability, make it a more promising candidate for further development as a vimentin-targeting therapeutic agent. These advantages are likely to translate into improved efficacy and more convenient dosing regimens in clinical settings. Researchers are encouraged to consider these pharmacokinetic advantages when selecting a vimentin inhibitor for their in vivo studies.
References
- 1. Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical response and pharmacokinetics from a phase 1 study of an active dosing schedule of flavopiridol in relapsed chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vimentin-IN-1 and Other Mitotic Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vimentin-IN-1's performance against other mitotic inhibitors, supported by experimental data. This compound, a derivative of the vimentin-binding compound FiVe1, presents a novel mechanism for inducing mitotic disruption in cancer cells.
This compound is a selective, orally active anticancer agent that targets the type III intermediate filament protein, vimentin. Its mechanism of action involves binding to vimentin, which leads to hyperphosphorylation at the Ser56 residue. This event selectively disrupts mitosis and causes multinucleation in transformed mesenchymal cancer cells that express vimentin.[1][2] This targeted approach distinguishes this compound from traditional mitotic inhibitors that primarily target microtubules.
Phenotypic Comparison of Mitotic Inhibitors
A key study by Bollong et al. (2017) in PNAS provides a foundational comparison of the phenotypic effects of FiVe1, the parent compound of this compound, with several other classes of mitotic inhibitors. This section summarizes the distinct cellular phenotypes induced by these compounds.
| Inhibitor | Target | Primary Phenotypic Effect(s) |
| This compound (via FiVe1) | Vimentin | Mitotic catastrophe, multinucleation, vimentin filament disorganization during metaphase.[3] |
| GSK92395 | CENP-E (Kinesin-7) | Mitotic arrest with misaligned chromosomes. |
| Ispinesib (SB-715992) | KSP (Eg5/Kinesin-5) | Formation of monopolar spindles, leading to mitotic arrest.[4][5] |
| BI 2536 | PLK1/2/3 | Mitotic arrest with characteristic "polo" phenotype (monopolar spindles). |
| VX-680 (Tozasertib) | Aurora Kinases (A/B/C) | Defects in chromosome alignment and segregation, often leading to polyploidy. |
Quantitative Analysis of Mitotic Phenotypes
The following table presents quantitative data on the phenotypic outcomes of treating cancer cells with this compound's parent compound, FiVe1, and other mitotic inhibitors. The data highlights the distinct mechanisms and cellular consequences of targeting different components of the mitotic machinery.
| Compound | Concentration | Cell Line | Percentage of Multinucleated Cells |
| FiVe1 | 500 nM | FOXC2-HMLER | ~25% |
| FiVe1 | 500 nM | SNAIL-HMLE | ~20% |
| FiVe1 | 500 nM | MDA-MB-231 | ~15% |
Data for other inhibitors from the comparative study by Bollong et al. (2017) was not available in a quantitative format in the primary publication or its supplementary materials.
IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anticancer activity.
| Cell Line | IC50 (nM) |
| HT-1080 (Fibrosarcoma) | 44 |
| RD (Rhabdomyosarcoma) | 61 |
| MCF-7 (Breast Cancer) | 49 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of mitotic inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the mitotic inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the inhibitor concentration against the percentage of cell viability.
Immunofluorescence Staining for Cytoskeletal and Mitotic Phenotypes
This technique allows for the visualization of the cytoskeleton and chromosomes to assess mitotic phenotypes.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with the mitotic inhibitors at the desired concentrations and for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin for microtubules, anti-vimentin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the mitotic inhibitors. After the treatment period, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the vimentin signaling pathway, a typical experimental workflow, and the comparative logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2319587-80-7 | MCE [medchemexpress.cn]
- 3. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Vimentin-IN-1: A Guide to Proper Disposal and Safe Handling for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Vimentin-IN-1, a selective, orally active anticancer agent.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines proper disposal procedures based on general best practices for small molecule inhibitors. It is imperative to always consult the official SDS provided by the supplier and adhere to all applicable federal, state, and local regulations for chemical waste. This compound is a derivative of FiVe1 and acts by binding to the vimentin protein, which is involved in cellular processes related to cancer.[1]
Immediate Safety and Handling Protocols
Given that the full toxicological profile of this compound is not widely documented, it should be handled with care as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A laboratory coat should be worn at all times when handling the compound.
Laboratory Practices:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation.
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical help.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
This compound: Key Data and Storage
Below is a summary of important information regarding this compound.
| Property | Information |
| Molecular Formula | C19H18Cl2N4O |
| Appearance | Solid |
| Primary Use | Research as a selective anticancer agent[1] |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store as a solid at -20°C for up to 2 years. Solutions in DMSO can be stored at -80°C for up to 6 months. |
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weigh boats, pipette tips, and gloves, should be collected separately as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected as liquid hazardous waste. Do not mix with aqueous or other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (if any), concentration, and the accumulation start date.
-
-
Accumulation and Storage in the Laboratory:
-
Store waste containers in a designated, secure satellite accumulation area within the lab.
-
This area should be clearly marked and away from general lab traffic.
-
Ensure that incompatible waste types are physically separated.
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be conducted by a licensed hazardous waste management company.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, follow these steps:
-
Immediately alert others in the vicinity.
-
If the spill is significant, evacuate the area and contact your institution's EHS office.
-
For minor spills, ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Once absorbed, carefully collect the material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
All materials used for cleanup must also be disposed of as hazardous waste.
This compound Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: A logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Vimentin-IN-1
When dealing with a new or uncharacterized substance, it is crucial to apply the precautionary principle and assume the compound may be hazardous.[1] A thorough risk assessment should be the foundational step before any laboratory work commences.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the unknown toxicological properties of Vimentin-IN-1, a cautious approach to personal protection is necessary. The following table summarizes the recommended PPE and engineering controls for various procedures involving this compound.
| Procedure | Required PPE | Engineering Control |
| Weighing of Powder | Double nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95).[1] | All manipulations of solid compounds that may generate dust should be performed within a ventilated enclosure such as a powder-containment hood or a glove box.[1] |
| Preparation of Solutions | Double nitrile gloves, chemical splash goggles, face shield, chemical-resistant lab coat. | All reactions and solution preparations should be conducted in a certified chemical fume hood.[1] |
| Conducting Reactions | Double nitrile gloves (select based on reactants), chemical splash goggles, lab coat. | A certified chemical fume hood or glove box is mandatory for all reactions involving this compound. |
| Waste Disposal | Double nitrile gloves, chemical splash goggles, lab coat. | N/A |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area within a certified chemical fume hood or a powder-containment hood for handling this compound.
-
Before starting, ensure all necessary PPE is worn correctly.
-
To minimize dust generation, consider using wet-handling techniques, such as dampening the powder with a suitable solvent.
-
Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.
2. Solution Preparation:
-
Most kinase inhibitors are soluble in organic solvents like DMSO. Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to cell cultures.
-
Slowly add the compound to the solvent to avoid splashing.
-
Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
3. Cell Culture Experiments:
-
When treating cells, prepare serial dilutions of the this compound stock solution in the cell culture media.
-
Always include a vehicle control (media with the solvent only) in your experiments to account for any effects of the solvent on the cells.
-
The stability of small molecule inhibitors in cell culture media can vary, so it is advisable to perform experiments to determine the stability of this compound under your specific experimental conditions.
Disposal Plan: Waste Management and Decontamination
1. Waste Segregation and Labeling:
-
All solid and liquid waste containing this compound must be treated as hazardous waste.
-
Collect all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated, leak-proof hazardous waste container.
-
The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents. Do not use abbreviations or chemical formulas.
-
Include the date the waste was first added to the container and the principal investigator's name and lab location.
2. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use an appropriate solvent or cleaning agent for decontamination.
4. Final Disposal:
-
All disposal must adhere to local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of the hazardous waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
